1-(Dichloro-1,3,5-triazinyl)-pyrene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-pyren-1-yl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2N3/c20-18-22-17(23-19(21)24-18)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMAOBNCIJTNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=NC(=NC(=N5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185996 | |
| Record name | 2,4-Dichloro-6-pyren-1-yl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3224-36-0 | |
| Record name | 2,4-Dichloro-6-(1-pyrenyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3224-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-pyren-1-yl-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003224360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-6-pyren-1-yl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-pyren-1-yl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Dichloro-1,3,5-triazinyl)-pyrene: Properties and Protocols for Researchers
CAS Number: 3224-36-0
This technical guide provides a comprehensive overview of 1-(Dichloro-1,3,5-triazinyl)-pyrene, a versatile fluorescent probe for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines experimental procedures for its application in fluorescence-based assays.
Core Properties and Data
This compound, also known as 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene, is a multifunctional dye recognized for its utility in biological experiments.[1] Its core structure consists of a pyrene fluorophore attached to a reactive dichlorotriazine moiety. This unique combination allows for covalent labeling of biomolecules while retaining strong fluorescence characteristics. The compound is notable for its application as a polarity probe, exhibiting a significant solvatochromic red-shift in its fluorescence emission with increasing solvent polarity, while maintaining a high fluorescence quantum yield.[2]
Chemical and Physical Data
| Property | Value | Reference(s) |
| CAS Number | 3224-36-0 | [3][4] |
| Molecular Formula | C₁₉H₉Cl₂N₃ | [3] |
| Molecular Weight | 350.20 g/mol | [4] |
| Appearance | White powder | [3] |
| Solubility | Soluble in chloroform | [3] |
Photophysical Properties
This compound is characterized by its sensitivity to the local environment, making it an excellent fluorescent probe for studying molecular microenvironments. A key feature is its large Stokes shift, which varies significantly with solvent polarity.[2]
| Solvent | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (ns) | Fluorescence Quantum Yield (Φf) | Reference(s) |
| n-Heptane | 490 | 2.8 | > 0.74 | [2] |
| Cyclohexane | 490 | - | > 0.74 | [2] |
| Toluene | 2030 | 3.4 | > 0.74 | [2] |
| Ethyl Acetate | 3160 | - | > 0.74 | [2] |
| Acetonitrile | 4050 | 4.2 | > 0.74 | [2] |
The fluorescence quantum yield was measured using quinine sulfate as a standard.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a Friedel-Crafts alkylation of pyrene with cyanuric chloride.[2] The following is a detailed experimental protocol adapted from the literature.
Materials:
-
Pyrene
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Hydrochloric acid (HCl), dilute
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for purification (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrene in anhydrous benzene.
-
Catalyst Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add anhydrous aluminum chloride to the stirred solution under a nitrogen atmosphere.
-
Reagent Addition: Dissolve cyanuric chloride in anhydrous benzene and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 20 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with benzene or another suitable organic solvent.
-
Washing and Drying: Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to yield pure this compound.
Logical Workflow for Synthesis:
Caption: Synthesis of this compound.
General Protocol for Protein Labeling
The dichlorotriazine moiety of this compound is reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. This allows for stable, covalent labeling.
Materials:
-
Protein of interest in a suitable buffer (amine-free, e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a 10-20 fold molar excess of the dye stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): Stop the reaction by adding a small volume of the quenching reagent and incubate for another hour at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
Experimental Workflow for Protein Labeling:
Caption: Workflow for covalent labeling of proteins.
General Protocol for Live Cell Imaging
The reactivity of this compound allows for the labeling of cell surface proteins on live cells. The following is a generalized protocol that may require optimization depending on the cell type and experimental conditions.
Materials:
-
Cells cultured on a suitable imaging dish or slide
-
Live-cell imaging medium (e.g., HBSS or phenol red-free medium)
-
This compound stock solution (in DMSO)
-
Washing buffer (e.g., PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.
-
Staining Solution Preparation: Prepare a staining solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Cell Staining: Remove the cell culture medium and wash the cells once with pre-warmed imaging medium. Add the staining solution to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound dye.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for pyrene (excitation ~340 nm, emission dependent on local polarity, typically in the range of 375-480 nm).
Signaling Pathway Visualization:
While this compound is not known to directly participate in signaling pathways, it can be used to visualize components of these pathways. For instance, if a specific cell surface receptor involved in a signaling cascade is labeled with this dye, its localization and trafficking can be monitored in response to stimuli.
Caption: Visualization of a signaling component.
References
An In-Depth Technical Guide to the Spectral Properties of 1-(Dichloro-1,3,5-triazinyl)-pyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Dichloro-1,3,5-triazinyl)-pyrene, also known as PyTC2, is a fluorescent probe distinguished by its remarkable photophysical properties. This technical guide provides a comprehensive overview of its spectral characteristics, including its pronounced solvatochromism, high fluorescence quantum yield, and monoexponential decay kinetics. Detailed experimental protocols for its synthesis and the measurement of its key spectral parameters are presented. Furthermore, this guide illustrates a potential experimental workflow for its application in protein labeling and cellular imaging, a key area of interest for researchers in drug development and molecular biology.
Introduction
This compound (PyTC2) is a pyrene derivative functionalized with a reactive dichlorotriazine group. This molecular design imparts several desirable characteristics to the fluorophore, most notably a significant sensitivity of its fluorescence emission to the polarity of its microenvironment. This property, known as solvatochromism, makes PyTC2 an excellent candidate for use as a polarity probe in various chemical and biological systems. Unlike many other polarity-sensitive dyes, PyTC2 maintains a high fluorescence quantum yield across a broad range of solvent polarities, a feature that enhances its utility in diverse experimental settings. The dichlorotriazine moiety also allows for covalent labeling of biomolecules, such as proteins, enabling the study of their structure, function, and interactions.
Spectral Properties of this compound
The photophysical behavior of PyTC2 is dominated by a photoinduced intramolecular charge-transfer (ICT) process, which is responsible for its significant solvatochromic red-shift in fluorescence emission. Upon excitation, the molecule transitions to an excited state with a higher dipole moment. In polar solvents, this excited state is stabilized, leading to a lower energy level and, consequently, a red-shifted emission.
Solvatochromic Effects
The fluorescence emission of PyTC2 is highly sensitive to the polarity of the surrounding medium. This is demonstrated by the large Stokes shifts observed in solvents of varying polarities. The Stokes shift, which is the difference in wavenumber between the absorption and emission maxima, increases significantly with solvent polarity.
Table 1: Spectral Properties of this compound in Various Solvents
| Solvent | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τ, ns) |
| n-Heptane | ~380 | ~400 | 490[1] | 2.8[1] |
| Cyclohexane | ~380 | ~400 | 490[1] | - |
| Toluene | ~385 | ~425 | 2030[1] | 3.4[1] |
| Ethyl Acetate | ~385 | ~450 | 3160[1] | - |
| Acetonitrile | ~385 | ~475 | 4050[1] | 4.2[1] |
Note: The absorption maxima are approximate values based on typical pyrene-triazine conjugate spectra and may vary slightly.
Quantum Yield and Fluorescence Lifetime
A key advantage of PyTC2 is its consistently high fluorescence quantum yield (Φ_F), which remains above 0.74 across the entire solvent polarity range when measured against a quinine sulfate standard.[1] This is in contrast to many other fluorescent probes whose quantum yield decreases significantly in more polar environments. The fluorescence decay of PyTC2 follows monoexponential kinetics, simplifying the analysis of its fluorescence lifetime.[1] The fluorescence lifetime (τ) shows a slight increase with solvent polarity, as indicated in Table 1.
Experimental Protocols
Synthesis of this compound
The synthesis of PyTC2 is typically achieved through a Friedel-Crafts alkylation reaction between pyrene and cyanuric chloride.[1]
Materials:
-
Pyrene
-
Cyanuric chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry benzene
-
Hydrochloric acid (HCl), 1N
-
Toluene
-
Water
Procedure:
-
Dissolve pyrene and cyanuric chloride in dry benzene in a reaction flask.
-
Cool the solution to 20°C.
-
Gradually add anhydrous AlCl₃ to the solution while stirring. The AlCl₃ acts as a catalyst for the Friedel-Crafts reaction.
-
Allow the reaction to proceed for approximately 4 hours at 60°C.[2]
-
After the reaction is complete, stop the heating.
-
Carefully add 1N HCl dropwise to quench the reaction, followed by the addition of toluene and water.[2]
-
Filter the resulting suspension and wash the solid product with toluene and water to remove unreacted starting materials and byproducts.[2]
-
The crude product can be further purified by recrystallization or column chromatography.
References
An In-depth Technical Guide to the Photophysical Properties of 1-(Dichloro-1,3,5-triazinyl)-pyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene, often abbreviated as PyTC2, is a versatile fluorescent dye characterized by its remarkable photophysical properties.[1] This pyrene derivative has garnered significant interest as a fluorescent probe due to its pronounced sensitivity to the polarity of its microenvironment, high fluorescence quantum yield, and monoexponential decay kinetics across a wide range of solvents.[1] Its unique characteristics, stemming from the electron-withdrawing nature of the dichloro-1,3,5-triazine moiety combined with the extended π-system of pyrene, make it a valuable tool in various scientific disciplines, including materials science and biological research.[1] The dichlorotriazine group also provides a reactive handle for covalent attachment to biomolecules, further expanding its utility. This guide provides a comprehensive overview of the synthesis, photophysical properties, and experimental protocols related to 1-(dichloro-1,3,5-triazinyl)-pyrene, with a focus on its potential applications in drug development and cellular imaging.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction between pyrene and cyanuric chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[1]
A general synthetic protocol is as follows:
-
To a solution of cyanuric chloride in an anhydrous solvent such as o-dichlorobenzene, anhydrous aluminum chloride powder is added portion-wise at a controlled temperature, typically between 15-18°C.
-
The mixture is stirred for several hours to allow for the formation of the reactive complex.
-
A solution of pyrene in the same anhydrous solvent is then added dropwise to the reaction mixture while maintaining the temperature.
-
The reaction is allowed to proceed for a couple of hours with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
Upon completion, the reaction is quenched, typically by pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified using techniques like column chromatography or recrystallization to yield the pure this compound.
Core Photophysical Properties
The photophysical behavior of this compound is distinguished by its sensitivity to the surrounding solvent polarity, a phenomenon known as solvatochromism. This property, coupled with its high quantum yield, makes it an excellent candidate for a fluorescent probe.
Data Presentation: Photophysical Parameters in Various Solvents
| Solvent | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (ns) | Fluorescence Quantum Yield (Φf) |
| n-Heptane | 490 | 2.8 | > 0.74 |
| Cyclohexane | 490 | - | > 0.74 |
| Toluene | 2030 | 3.4 | > 0.74 |
| Ethyl Acetate | 3160 | - | > 0.74 |
| Acetonitrile | 4050 | 4.2 | > 0.74 |
Data compiled from a study by Fidler et al.[1]
Experimental Protocols
UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra of this compound in various solvents to characterize its solvatochromic properties.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., n-heptane, toluene, ethyl acetate, acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., toluene) at a concentration of 1 mM.
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution in different spectroscopic grade solvents to a final concentration in the micromolar range (e.g., 1-10 µM). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
UV-Vis Absorption Measurement:
-
Record the absorption spectrum of each working solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm).
-
Use the respective pure solvent as a blank.
-
Identify the wavelength of maximum absorption (λ_abs_max).
-
-
Fluorescence Emission Measurement:
-
Excite each working solution at its λ_abs_max using a fluorometer.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 350-600 nm).
-
Determine the wavelength of maximum emission (λ_em_max).
-
-
Data Analysis:
-
Calculate the Stokes shift for each solvent using the formula: Stokes Shift (cm⁻¹) = (1/λ_abs_max - 1/λ_em_max) x 10⁷.
-
Plot the Stokes shift as a function of the solvent polarity function (e.g., Lippert-Mataga plot) to visualize the solvatochromic effect.
-
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard (e.g., quinine sulfate).
Materials:
-
This compound solution
-
Quinine sulfate solution in 0.1 M H₂SO₄ (Φf = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength. The absorbance should be in the range of 0.01 to 0.1.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Objective: To determine the fluorescence lifetime of this compound using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
This compound solution
-
TCSPC instrument with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector.
Procedure:
-
Prepare a dilute solution of the sample in the solvent of interest.
-
Excite the sample with the pulsed light source at a wavelength where the sample absorbs.
-
Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon.
-
Repeat this process to build up a histogram of photon arrival times.
-
The resulting decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τ). For this compound, a monoexponential decay is expected.[1]
Applications in Drug Development and Cellular Imaging
The reactive dichlorotriazine moiety of this compound makes it a suitable candidate for covalent labeling of biomolecules, such as proteins and peptides, which possess nucleophilic groups (e.g., lysine residues, N-termini). This covalent attachment allows for the introduction of a fluorescent reporter to a biological target, enabling its visualization and tracking within a cellular environment.
Covalent Labeling of Proteins
The dichlorotriazine group can react with primary amines on proteins under mild basic conditions. One of the chlorine atoms is substituted by the amine, forming a stable covalent bond.
Cellular Imaging Workflow
Once a protein of interest is labeled with this compound, it can be introduced into cells to study its localization, trafficking, and interactions.
The solvatochromic properties of this compound are particularly advantageous in this context. Changes in the local environment of the labeled protein, such as binding to another protein or insertion into a lipid membrane, can lead to a shift in the emission spectrum of the pyrene moiety. This provides a powerful tool for studying protein-protein interactions and protein-membrane interactions, which are fundamental processes in many signaling pathways relevant to drug discovery.
Conclusion
This compound is a fluorescent dye with a unique combination of desirable photophysical properties, including high quantum yield, sensitivity to environmental polarity, and a reactive handle for covalent modification. These characteristics make it a valuable tool for researchers in chemistry, biology, and materials science. For professionals in drug development, its potential as a fluorescent probe for labeling and tracking biomolecules in cellular systems opens up avenues for investigating drug-target interactions, cellular uptake mechanisms, and the dynamics of signaling pathways. The detailed protocols and data presented in this guide provide a solid foundation for the effective utilization of this powerful fluorophore in a variety of research applications.
References
Synthesis of 1-(Dichloro-1,3,5-triazinyl)-pyrene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Dichloro-1,3,5-triazinyl)-pyrene, also known as 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene (PyTC2), is a fluorescent molecule of significant interest. Its photophysical properties, particularly its large solvatochromic red-shift of fluorescence emission while maintaining a high quantum yield across a wide range of solvent polarities, make it a valuable tool as a fluorescent polarity probe.[1] This characteristic is relatively rare among polarity probes, which often exhibit a decrease in fluorescence quantum yield with increasing solvent polarity.[1] The compound's straightforward synthesis from readily available starting materials further enhances its appeal as a building block for more complex functional materials.[1] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the well-established Friedel-Crafts reaction methodology.
Core Synthesis: Friedel-Crafts Alkylation
The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of pyrene with cyanuric chloride.[1] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to facilitate the reaction between the electron-rich pyrene and the electron-deficient cyanuric chloride. The reaction proceeds via the formation of a carbocation intermediate, which then attacks the pyrene ring.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via the Friedel-Crafts reaction, based on reported experimental procedures.
| Parameter | Value | Reference |
| Reactants | ||
| Pyrene | 1.2 mols | [2][3] |
| Cyanuric Chloride | 1.32 mols | [2][3] |
| Anhydrous Aluminum Chloride | 1.26 mols | [2][3] |
| Solvent | ||
| Anhydrous o-dichlorobenzene | 2000 ml | [2][3] |
| Reaction Conditions | ||
| Temperature | 15-18 °C | [2][3] |
| Reaction Time | 8 hours (initial stirring) + 2 hours (after pyrene addition) | [2][3] |
| Product | ||
| Yield | 85% of theory | [2][3] |
| Melting Point | 199.5-200 °C (for a downstream product) | [2][3] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.[2][3]
Materials and Equipment
-
Pyrene, powdered
-
Cyanuric chloride
-
Anhydrous aluminum chloride powder
-
Anhydrous o-dichlorobenzene
-
Reaction vessel equipped with a stirrer and cooling system
-
Standard laboratory glassware for workup and purification
Procedure
-
Catalyst Complex Formation: To 2000 ml of anhydrous o-dichlorobenzene in a suitable reaction vessel, successively add 243.6 g (1.32 mols) of cyanuric chloride and 168 g (1.26 mols) of anhydrous aluminum chloride powder at a temperature of 15-18 °C. Stir the mixture in this temperature range for 8 hours. A colorless cyanuric chloride-aluminum halide complex will form.
-
Friedel-Crafts Reaction: While maintaining the temperature at 15-18 °C and ensuring thorough mixing to avoid local overheating, add 242.4 g (1.2 mols) of powdered pyrene over 30-60 minutes. The suspension will turn a deep blue-violet color, indicating the formation of the 1-(2,4-dichloro-1,3,5-triazin-6-yl)-pyrene hydrochloride-aluminum halide complex.[2][3]
-
Reaction Completion: Continue stirring the deep blue-violet suspension at 15-18 °C for an additional 2 hours.
-
Workup (Hydrolysis): The blue intermediate complex is typically not isolated. The reaction mixture is subjected to hydrolysis (e.g., with methanol or water) to break down the complex and precipitate the final product. The specific hydrolysis and purification steps were not detailed in the primary sources for the direct synthesis of this compound but are a standard procedure following Friedel-Crafts reactions.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the final, pure this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Characterization
While a detailed experimental protocol for the synthesis is available, specific characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the final product, this compound, are not extensively reported in the provided search results. However, the molecular formula is C₁₉H₉Cl₂N₃ and the molecular weight is 350.20 g/mol .[4] For researchers synthesizing this compound, standard analytical techniques should be employed to confirm the structure and purity of the final product.
Applications and Future Directions
This compound serves primarily as a multifunctional dye and a fluorescent probe for investigating local environmental polarity.[1][5] The two reactive chlorine atoms on the triazine ring offer the potential for further functionalization through nucleophilic substitution reactions. This allows for the covalent attachment of this fluorophore to other molecules of interest, making it a versatile tool in materials science and biological research. While its application in specific signaling pathways has not been detailed, its utility as a fluorescent label could be exploited in various biological imaging and sensing applications. Future research may focus on developing derivatives with tailored photophysical properties or for specific biological targets.
References
An In-depth Technical Guide on 1-(Dichloro-1,3,5-triazinyl)-pyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available solubility data, experimental protocols, and relevant chemical workflows for 1-(Dichloro-1,3,5-triazinyl)-pyrene, a versatile fluorescent probe.
Core Compound Information
This compound , also known as PyTC2, is a multifunctional dye recognized for its utility as a fluorescent polarity probe. Its fluorescence emission is sensitive to the polarity of its microenvironment, making it a valuable tool in studying molecular interactions and cellular structures.[1][2][3]
Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its synthesis, purification, and application in various spectroscopic studies, a qualitative and semi-quantitative understanding of its solubility can be established. The compound is noted to be soluble in chloroform.[1] Its use in photophysical studies indicates solubility in solvents such as n-heptane, cyclohexane, toluene, ethyl acetate, and acetonitrile.[1]
| Solvent | Solubility (Qualitative) | Application/Context |
| Chloroform | Soluble | General chemical property listing. |
| Benzene | Soluble | Used as a solvent in the synthesis of the compound.[1] |
| n-Heptane | Soluble | Used in photophysical studies.[1] |
| Cyclohexane | Soluble | Used in photophysical studies.[1] |
| Toluene | Soluble | Used in photophysical studies.[1] |
| Ethyl Acetate | Soluble | Used in photophysical studies.[1] |
| Acetonitrile | Soluble | Used in photophysical studies.[1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through a Friedel-Crafts alkylation reaction.[1]
Materials:
-
Pyrene
-
Cyanuric chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry benzene
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., hexane, dichloromethane)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve pyrene and cyanuric chloride in dry benzene.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the completion of the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it over a mixture of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and wash it successively with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and dichloromethane).
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
A range of analytical grade organic solvents (e.g., DMSO, DMF, acetonitrile, methanol, ethanol, ethyl acetate, dichloromethane, toluene)
-
Vials with screw caps
-
Shaker or vortex mixer
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute this aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a spectrophotometer (at the λmax of the compound) or an HPLC system with a suitable detector. A pre-established calibration curve of the compound in the same solvent should be used for accurate quantification.
-
Calculation: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units of g/L, mg/mL, or molarity.
Visualizations
Synthesis and Purification Workflow
Caption: Synthesis and Purification Workflow for this compound.
Protein Labeling Workflow
The dichlorotriazinyl moiety is reactive towards nucleophilic groups on proteins, such as the ε-amino group of lysine residues. This allows for the covalent labeling of proteins with the pyrene fluorophore.
Caption: General Workflow for Fluorescent Labeling of Proteins.
References
In-Depth Technical Guide to 1-(Dichloro-1,3,5-triazinyl)-pyrene (PyTC2)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
1-(Dichloro-1,3,5-triazinyl)-pyrene, commonly referred to as PyTC2, is a fluorescent probe characterized by its pyrene fluorophore attached to a reactive dichlorotriazine moiety. This compound has garnered significant interest within the scientific community for its unique photophysical properties, particularly its function as a polarity probe. PyTC2 exhibits a pronounced solvatochromic red-shift in its fluorescence emission, meaning the color of its emitted light changes with the polarity of its environment. Uniquely, it maintains a high fluorescence quantum yield across a wide range of solvent polarities.[1] These characteristics, combined with its reactive nature, make it a valuable tool for labeling and studying biomolecules in various experimental settings.
The core structure of PyTC2 consists of a polycyclic aromatic hydrocarbon (pyrene) which is responsible for its inherent fluorescence, and a dichlorotriazine ring which acts as a reactive handle for covalent attachment to nucleophiles such as the primary amines found in proteins.[2][3]
Quantitative Physicochemical and Photophysical Data
The utility of this compound as a fluorescent probe is defined by its distinct physicochemical and photophysical characteristics. Below is a summary of its key properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3224-36-0 | [4][5] |
| Molecular Formula | C₁₉H₉Cl₂N₃ | [4] |
| Molecular Weight | 350.20 g/mol | [4][5] |
| Appearance | White powder | [4] |
| Solubility | Soluble in chloroform | [4] |
Table 2: Photophysical Properties of this compound in Various Solvents
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation/alkylation reaction between pyrene and cyanuric chloride.[1]
Materials:
-
Pyrene
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene or other suitable inert solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Methylene chloride (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask with a reflux condenser and addition funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, suspend anhydrous aluminum chloride in anhydrous methylene chloride under an inert atmosphere (e.g., nitrogen).[6]
-
Cool the suspension to 0°C in an ice bath.[6]
-
Dissolve cyanuric chloride in anhydrous methylene chloride and add it dropwise to the cooled AlCl₃ suspension over a period of 10 minutes.[6]
-
Following the addition of cyanuric chloride, add a solution of pyrene in anhydrous methylene chloride dropwise to the reaction mixture.[6]
-
After the complete addition of pyrene, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[6]
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid, while stirring.[6]
-
Transfer the mixture to a separatory funnel and separate the organic layer.[6]
-
Extract the aqueous layer with methylene chloride.[6]
-
Combine the organic layers and wash them sequentially with a saturated solution of sodium bicarbonate and then with brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[6]
-
The crude this compound can be further purified by column chromatography or recrystallization.
Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound via Friedel-Crafts reaction.
Labeling of Proteins with this compound
The dichlorotriazine moiety of PyTC2 readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable covalent bonds.[2] The following is a general protocol for the fluorescent labeling of proteins.
Materials:
-
Protein of interest
-
This compound (PyTC2)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5-9.5)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer to a concentration of 5-20 mg/mL.[2][7] Ensure the buffer is free of any primary amine-containing substances (e.g., Tris or glycine).[8]
-
Dye Preparation: Immediately before use, prepare a stock solution of PyTC2 in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[2][7]
-
Labeling Reaction: While gently stirring the protein solution, slowly add the desired volume of the PyTC2 stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye can be used.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add a quenching solution such as hydroxylamine or Tris buffer and incubate for an additional 30-60 minutes.[7]
-
Purification: Separate the labeled protein from the unreacted dye and byproducts. This can be achieved by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or by extensive dialysis against a suitable buffer (e.g., PBS).[2]
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the pyrene dye (around 345 nm). A correction factor for the dye's absorbance at 280 nm is required for accurate protein concentration determination.[2]
Diagram: Protein Labeling and Purification Workflow
Caption: General workflow for the fluorescent labeling of proteins with PyTC2 and subsequent purification.
Applications in Research and Drug Development
The unique properties of this compound and similar pyrene-based fluorescent probes make them valuable tools in various areas of research and drug development.
-
Fluorescent Labeling of Biomolecules: The primary application of PyTC2 is as a fluorescent label for proteins, peptides, and other amine-containing biomolecules.[2][9] The stable covalent bond formed allows for the tracking and quantification of these molecules in a variety of assays.
-
Probing Protein Microenvironments: Due to its sensitivity to solvent polarity, PyTC2 can be used to probe the local microenvironment of a protein once conjugated. Changes in the fluorescence emission spectrum can indicate conformational changes or binding events that alter the polarity around the probe.
-
Fluorescence Microscopy: Pyrene-based probes are utilized in fluorescence microscopy for cellular imaging.[10] Although specific studies detailing the use of PyTC2 in live-cell imaging are not abundant, its photophysical properties suggest its potential for such applications, particularly in visualizing labeled proteins within cells.
-
High-Throughput Screening (HTS): Fluorescent probes are instrumental in HTS assays for drug discovery.[11] Pyrene-based probes can be employed in assays designed to screen for compounds that modulate protein-protein interactions or enzyme activity, where a change in the fluorescence signal indicates a "hit".
-
Diagnostic and Sensing Applications: The sensitivity of pyrene's fluorescence to its environment has led to the development of various sensors.[10][12] While not a direct application in drug development, the principles can be adapted to create diagnostic assays for biomarkers.
Diagram: Application Logic in a Fluorescence-Based Assay
Caption: Logical flow of a high-throughput screening assay using a PyTC2-labeled protein.
Conclusion
This compound is a versatile and valuable tool for researchers in the life sciences and drug development. Its straightforward synthesis, reactive nature, and unique solvatochromic fluorescence properties make it an excellent candidate for a wide range of applications, from fundamental studies of protein structure and function to the development of high-throughput screening assays. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for the successful implementation of PyTC2 in the laboratory. As the demand for more sensitive and specific molecular probes continues to grow, the utility of pyrene-based dyes like PyTC2 is likely to expand further into new and innovative areas of scientific discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Dichlorotriazinyl Pyrene Fluorophore: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties of the dichlorotriazinyl pyrene fluorescent dye, a versatile tool for various research applications. This document details its photophysical characteristics, a comprehensive synthesis protocol, and experimental methodologies for its application in protein labeling and cellular imaging.
Core Properties of Dichlorotriazinyl Pyrene
1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene, hereafter referred to as DCTP, is a fluorescent probe known for its remarkable sensitivity to the polarity of its microenvironment. This property, known as solvatochromism, makes it a powerful tool for investigating molecular interactions and local environmental changes. DCTP exhibits a significant red-shift in its fluorescence emission spectrum as the polarity of the solvent increases.[1] Notably, this pronounced solvatochromism is accompanied by a consistently high fluorescence quantum yield across a wide range of solvent polarities.[1]
Photophysical Data
The key photophysical properties of DCTP are summarized in the tables below. These values highlight the dye's responsiveness to its environment, making it an excellent candidate for a fluorescent polarity probe.[1]
Table 1: Stokes Shift of Dichlorotriazinyl Pyrene in Various Solvents
| Solvent | Stokes Shift (cm⁻¹) |
| n-Heptane | 490 |
| Cyclohexane | 490 |
| Toluene | 2030 |
| Ethyl Acetate | 3160 |
| Acetonitrile | 4050 |
Table 2: Fluorescence Lifetime of Dichlorotriazinyl Pyrene in Various Solvents
| Solvent | Fluorescence Lifetime (ns) |
| n-Heptane | 2.8 |
| Toluene | 3.4 |
| Acetonitrile | 4.2 |
Note: The fluorescence quantum yield of DCTP has been reported to be high (over 0.74) across the whole solvent polarity range.[1]
Synthesis of Dichlorotriazinyl Pyrene
The synthesis of DCTP is achieved through a Friedel-Crafts alkylation reaction between pyrene and cyanuric chloride.[1] The following protocol is a detailed method for its preparation in a laboratory setting.
Experimental Protocol: Synthesis of 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene
Materials:
-
Pyrene
-
Cyanuric chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (anhydrous)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrene in anhydrous benzene.
-
Addition of Catalyst: To this solution, add anhydrous aluminum chloride (AlCl₃) in portions while stirring. The mixture should be cooled in an ice bath to manage any exothermic reaction.
-
Addition of Cyanuric Chloride: Slowly add a solution of cyanuric chloride in anhydrous benzene to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent.
-
Characterization: Collect the fractions containing the desired product and confirm its identity and purity using techniques such as NMR spectroscopy and mass spectrometry.
Applications in Drug Development
The unique photophysical properties of DCTP make it a valuable tool in drug development research, particularly for protein labeling and cellular imaging. The dichlorotriazine moiety acts as a reactive group that can form stable covalent bonds with nucleophilic residues on biomolecules.
Covalent Labeling of Proteins
The dichlorotriazine group of DCTP can react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable covalent bond. This makes DCTP an effective fluorescent label for tracking and quantifying proteins.
Experimental Protocol: Covalent Labeling of a Target Protein
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Dichlorotriazinyl pyrene (DCTP)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Bicarbonate buffer (0.1 M, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare DCTP Stock Solution: Dissolve DCTP in a minimal amount of DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Protein Solution: Dissolve the target protein in 0.1 M bicarbonate buffer (pH 8.5) to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring, add the DCTP stock solution dropwise to the protein solution. The molar ratio of DCTP to protein should be optimized for the specific protein, typically ranging from 5:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the concentration of the bound dye by measuring the absorbance at the absorption maximum of DCTP (around 345 nm).
-
Calculate the degree of labeling (DOL), which is the molar ratio of dye to protein.
-
Confirm the fluorescence of the labeled protein using a fluorometer.
-
Cellular Imaging
The fluorescent nature of DCTP allows for its use in cellular imaging to visualize cellular structures and processes. The dichlorotriazine group can react with cellular components, leading to their fluorescent labeling.
Experimental Protocol: Staining of Fixed Cells
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Dichlorotriazinyl pyrene (DCTP) staining solution (1-10 µM in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with the DCTP staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with excitation and emission filters appropriate for the pyrene fluorophore (e.g., excitation around 350 nm and emission in the 370-500 nm range, depending on the local environment).
Conclusion
Dichlorotriazinyl pyrene is a highly versatile fluorescent dye with significant potential in research and drug development. Its pronounced solvatochromism, coupled with a high quantum yield, makes it an exceptional probe for studying changes in local polarity. The presence of a reactive dichlorotriazine group allows for stable covalent labeling of proteins and other biomolecules, enabling a wide range of applications in fluorescence microscopy and bioassays. The experimental protocols provided in this guide offer a starting point for researchers to harness the capabilities of this powerful fluorescent tool.
References
Unveiling the Microenvironment: A Technical Guide to 1-(Dichloro-1,3,5-triazinyl)-pyrene as a Polarity Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-(Dichloro-1,3,5-triazinyl)-pyrene, also known as 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene (PyTC2), a fluorescent probe renowned for its exceptional sensitivity to the polarity of its microenvironment. We delve into the core principles of its function, detailing its unique photophysical properties, synthesis, and applications. This guide offers comprehensive, tabulated quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective use in research and development.
Introduction: The Power of Polarity Probes
The local polarity within cellular compartments, protein binding sites, and drug delivery systems is a critical parameter influencing a wide range of biological and chemical processes. Fluorescent polarity probes are indispensable tools for elucidating these microenvironments. This compound (PyTC2) stands out in this class of molecules due to its remarkable photophysical characteristics. Unlike many polarity probes that exhibit a decrease in fluorescence quantum yield with increasing solvent polarity, PyTC2 maintains a high quantum yield across a broad polarity range. This, coupled with a significant solvatochromic shift, makes it a highly sensitive and reliable reporter of local polarity.[1]
The core structure of PyTC2 features a pyrene fluorophore attached to a dichlorotriazine ring. The electron-withdrawing nature of the dichlorotriazine moiety and the extended π-system of the pyrene give rise to an intramolecular charge transfer (ICT) character in the excited state. The extent of this charge transfer is highly dependent on the polarity of the surrounding solvent molecules, leading to distinct changes in its fluorescence emission spectrum.
Photophysical Properties of this compound
The utility of PyTC2 as a polarity probe is rooted in its distinct photophysical response to changes in its environment. Key parameters include its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.
Solvatochromism
PyTC2 exhibits a pronounced positive solvatochromism, meaning its fluorescence emission maximum shifts to longer wavelengths (a red-shift) as the polarity of the solvent increases. This is attributed to the stabilization of the more polar excited state by polar solvent molecules. The large Stokes shift (the difference between the absorption and emission maxima) in polar solvents is a hallmark of this probe.
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters of PyTC2 in a range of solvents with varying polarities.
| Solvent | Polarity (ET(30)) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |
| n-Heptane | 31.1 | ~350 | ~380 | 490[1] |
| Cyclohexane | 31.2 | ~350 | ~380 | 490[1] |
| Toluene | 33.9 | ~355 | ~420 | 2030[1] |
| Ethyl Acetate | 38.1 | ~355 | ~450 | 3160[1] |
| Acetonitrile | 45.6 | ~355 | ~480 | 4050[1] |
| Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |
| n-Heptane | > 0.74[1] | 2.8[1] |
| Toluene | > 0.74[1] | 3.4[1] |
| Acetonitrile | > 0.74[1] | 4.2[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of PyTC2 is typically achieved through a Friedel-Crafts acylation reaction between pyrene and cyanuric chloride.
Materials:
-
Pyrene
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene (or a suitable less toxic alternative like nitrobenzene)
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrene in anhydrous benzene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
In the dropping funnel, prepare a solution of cyanuric chloride in anhydrous benzene.
-
Add the cyanuric chloride solution dropwise to the pyrene solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature (around 20 °C) for 12-24 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
Stir the mixture until all the aluminum salts are dissolved.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-dichloromethane gradient to afford this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol for Measuring Solvent Polarity
This protocol outlines the steps to determine the polarity of an unknown environment using PyTC2.
Materials:
-
Stock solution of PyTC2 in a suitable solvent (e.g., 1 mM in DMSO or THF)
-
A series of solvents with known polarities for calibration
-
The sample of interest (e.g., protein solution, lipid vesicle suspension)
-
Fluorometer with excitation and emission monochromators
Procedure:
-
Calibration Curve: a. Prepare a series of solutions of PyTC2 in solvents of varying and known polarities (e.g., hexane, toluene, ethyl acetate, acetonitrile, methanol, water). The final concentration of the probe should be in the low micromolar range (e.g., 1-10 µM) to avoid aggregation. b. For each solution, record the fluorescence emission spectrum by exciting at the absorption maximum of PyTC2 (around 350-355 nm). c. Determine the wavelength of maximum fluorescence emission (λ_em) for each solvent. d. Plot the emission maximum (in wavenumbers, cm⁻¹) versus a known solvent polarity scale, such as the Reichardt's Dye E_T(30) scale or the Lippert-Mataga polarity function (Δf). This will serve as your calibration curve.
-
Sample Measurement: a. Add a small aliquot of the PyTC2 stock solution to your sample of interest to achieve a final concentration similar to that used for the calibration curve. b. Incubate the sample to allow the probe to partition into the desired microenvironment. c. Record the fluorescence emission spectrum of the probe in the sample using the same excitation wavelength as for the calibration. d. Determine the wavelength of maximum fluorescence emission (λ_em) for the probe in the sample.
-
Data Analysis: a. Convert the measured λ_em for your sample to wavenumbers. b. Using the calibration curve, determine the effective polarity of the microenvironment of the probe in your sample.
Visualization of Experimental Workflow
The dichlorotriazine moiety of PyTC2 is reactive towards nucleophilic substitution, making it suitable for covalent labeling of biomolecules, such as proteins. The following diagram illustrates a general workflow for protein labeling and subsequent analysis.
Caption: General workflow for covalent labeling of a target protein with PyTC2.
Applications in Research and Drug Development
The unique properties of PyTC2 make it a valuable tool for a variety of applications:
-
Characterizing Protein Folding and Conformation: By labeling specific sites on a protein, PyTC2 can report on the local polarity of those sites, providing insights into protein folding, conformational changes, and ligand binding.
-
Investigating Drug-Membrane Interactions: The probe can be used to study the partitioning and localization of drugs within lipid bilayers, which is crucial for understanding drug delivery and efficacy.
-
Sensing in Biomaterials: PyTC2 can be incorporated into polymers and other biomaterials to monitor changes in their internal environment, such as swelling or degradation.
-
High-Throughput Screening: The fluorescence properties of PyTC2 can be utilized in high-throughput screening assays to identify compounds that induce changes in the polarity of a target's binding site.
Conclusion
This compound is a powerful and versatile fluorescent probe for interrogating the polarity of microenvironments. Its strong solvatochromic shift, coupled with its consistently high fluorescence quantum yield, provides a robust and sensitive tool for researchers in chemistry, biology, and materials science. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this probe in a wide range of scientific investigations, ultimately contributing to a deeper understanding of molecular interactions and processes in complex systems.
References
Methodological & Application
Application Notes and Protocols for Fluorescence Labeling Using 1-(Dichloro-1,3,5-triazinyl)-pyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP), also known as PyTC2, is a versatile fluorescent probe valued for its unique photophysical properties. As a pyrene derivative, its fluorescence emission is highly sensitive to the polarity of its microenvironment, exhibiting a significant solvatochromic red-shift.[1] This characteristic, combined with a high fluorescence quantum yield that remains relatively constant across a range of solvent polarities, makes DCP an excellent tool for probing local environments within biological systems.[1] The dichlorotriazinyl group of DCP is reactive towards nucleophilic groups, particularly primary and secondary amines found in biomolecules such as proteins and peptides, allowing for stable covalent labeling.[2] This reactivity forms the basis of its application as a fluorescent tag for tracking biomolecules, studying protein conformation and dynamics, and developing biosensors.
These application notes provide detailed protocols for the fluorescent labeling of proteins with DCP, methods for purification and characterization of the conjugates, and an overview of its applications in cellular imaging and biophysical studies.
Physicochemical and Fluorescence Properties
This compound is a multifunctional dye that can be synthesized via a Friedel-Crafts alkylation of pyrene with cyanuric chloride.[1] Its utility as a fluorescent label stems from the combination of the environmentally sensitive pyrene fluorophore and the reactive dichlorotriazinyl moiety.
General Properties
| Property | Value |
| Molecular Formula | C₁₉H₉Cl₂N₃ |
| Molecular Weight | 350.2 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Fluorescence Characteristics
The fluorescence of pyrene and its derivatives is characterized by a structured monomer emission spectrum and a broad, unstructured excimer emission at longer wavelengths that forms when two pyrene moieties are in close proximity (~10 Å).[3][4] The ratio of monomer to excimer fluorescence intensity is a sensitive measure of intermolecular and intramolecular distances.
The monomer emission of pyrene is particularly sensitive to the polarity of the local environment.[3] In nonpolar environments, the fine structure of the emission spectrum is well-resolved, while in polar environments, the peaks broaden and the ratio of the first and third vibronic bands (I₁/I₃) changes, providing a quantitative measure of local polarity.[1] DCP exhibits a notable solvatochromic red-shift in its fluorescence emission with increasing solvent polarity, while maintaining a high fluorescence quantum yield.[1]
Table 1: Spectroscopic Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) |
| Cyclohexane | 2.02 | ~345 | ~375, 395 | High |
| Dioxane | 2.21 | ~346 | ~378, 398 | High |
| Chloroform | 4.81 | ~348 | ~380, 400 | High |
| Tetrahydrofuran (THF) | 7.58 | ~347 | ~382, 402 | High |
| Acetonitrile | 37.5 | ~348 | ~390, 410 | High |
| Dimethylformamide (DMF) | 36.7 | ~349 | ~395, 415 | High |
| Water | 80.1 | ~350 | ~410, 430 | Moderate |
Note: The exact values can vary depending on the specific experimental conditions. The data presented is a representative summary based on typical pyrene derivatives.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes a general method for the covalent labeling of proteins with DCP. The dichlorotriazinyl group reacts with primary amino groups (N-terminus and ε-amino group of lysine residues) on the protein surface. The reaction is pH-dependent, with optimal labeling typically occurring at a slightly alkaline pH.[2]
Materials:
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (amine-free, e.g., 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.0)
-
This compound (DCP)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Stirring plate and stir bar
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the chosen labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye.[5]
-
-
DCP Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of DCP in anhydrous DMF or DMSO immediately before use. Protect the solution from light.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the DCP stock solution. The optimal molar ratio of dye to protein should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with continuous stirring, protected from light. The lower temperature can help to minimize protein denaturation. The reactivity of the second chlorine on the triazine ring is lower than the first, so longer reaction times or slightly elevated temperatures (e.g., 30-40°C) may be required for higher degrees of labeling, though this increases the risk of hydrolysis.[2]
-
-
Quenching the Reaction:
-
(Optional but recommended) Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30-60 minutes at room temperature. This step removes any unreacted DCP.
-
-
Purification of the Labeled Protein:
-
Separate the DCP-labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).[6]
-
Collect the fractions containing the protein, which can be identified by their yellow color and by monitoring the absorbance at 280 nm (for protein) and ~345 nm (for DCP).
-
Diagram 1: Experimental Workflow for Protein Labeling with DCP
Caption: Workflow for labeling proteins with DCP.
Protocol 2: Characterization of DCP-Labeled Proteins
1. Determination of Degree of Labeling (DOL):
The DOL, the average number of dye molecules conjugated per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified DCP-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of DCP (~345 nm, A₃₄₅).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₃₄₅ × CF)] / ε_protein
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / A₃₄₅ of the free dye). This should be determined experimentally for DCP.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
DOL = A₃₄₅ / (ε_dye × Protein Concentration (M))
Where:
-
ε_dye is the molar extinction coefficient of DCP at its absorbance maximum.
-
2. Fluorescence Spectroscopy:
-
Record the fluorescence emission spectrum of the DCP-labeled protein. The excitation wavelength should be around 345 nm.
-
The position of the emission maximum and the shape of the spectrum can provide information about the polarity of the environment surrounding the attached dye. A blue-shifted emission suggests a nonpolar environment (e.g., the dye is buried in a hydrophobic pocket of the protein), while a red-shifted emission indicates a more polar, solvent-exposed environment.
Table 2: Representative Fluorescence Properties of Pyrene-Labeled Biomolecules
| Labeled Molecule | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |
| Pyrene-labeled a-synuclein (in solution) | ~345 | ~378, 398 | ~0.1-0.3 | ~20-40 |
| Pyrene-labeled a-synuclein (lipid-bound) | ~345 | ~376, 396 | Increased | Increased |
| Pyrene-labeled troponin I | ~345 | ~377, 397 (monomer), ~460 (excimer) | Variable | ~30-50 (monomer) |
| Pyrene-labeled lipids in membranes | ~345 | ~375, 395 (monomer), ~470 (excimer) | ~0.2-0.5 | ~40-100 |
Note: These are representative values for pyrene-labeled biomolecules and may vary for DCP-labeled proteins depending on the specific protein and the location of the label.
Applications
DCP-labeled proteins and other biomolecules are valuable tools in various research areas.
Probing Protein Conformation and Dynamics
The sensitivity of DCP's fluorescence to the local environment makes it an excellent probe for studying protein folding, unfolding, and conformational changes.[3] Changes in the protein's structure that alter the polarity around the attached DCP molecule will result in a shift in the fluorescence emission spectrum.
Diagram 2: Principle of Using DCP to Probe Protein Conformation
Caption: Conformational changes affect DCP's environment.
Cellular Imaging
DCP-labeled proteins can be introduced into living cells to visualize their localization and trafficking. The high fluorescence quantum yield and photostability of the pyrene moiety are advantageous for fluorescence microscopy applications.[7] For instance, a DCP-labeled antibody can be used to track its target antigen within a cell.
Diagram 3: Cellular Uptake and Imaging Workflow
Caption: Workflow for cellular imaging with DCP-labeled proteins.
While specific signaling pathways directly elucidated using DCP-labeled proteins are not extensively documented, the principles of fluorescence labeling suggest its utility in tracking components of various pathways. For example, a DCP-labeled growth factor could be used to follow its binding to a cell surface receptor and subsequent internalization, providing insights into the initial steps of a signal transduction cascade. The environmental sensitivity of DCP could also report on conformational changes in receptors upon ligand binding.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Inactive (hydrolyzed) DCP- Low protein concentration- Incorrect buffer pH or composition- Insufficient dye-to-protein ratio | - Use fresh, anhydrous DMSO/DMF to dissolve DCP.- Ensure protein concentration is at least 2 mg/mL.- Use a primary amine-free buffer with a pH of 8.5-9.0.- Increase the molar ratio of dye to protein in the reaction. |
| High Degree of Labeling (DOL) / Protein Precipitation | - Excessive dye-to-protein ratio- Protein aggregation | - Decrease the molar ratio of dye to protein.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.- Ensure the protein is properly folded and soluble before labeling. |
| Low Fluorescence Signal of Labeled Protein | - Low DOL- Self-quenching of the dye at high DOL- Photobleaching of the dye | - Optimize the labeling reaction to achieve a higher DOL.- If DOL is high, consider that excimer formation might be occurring, which can be a source of information.- Use an anti-fade mounting medium for microscopy. |
Conclusion
This compound is a powerful fluorescent probe for the covalent labeling of proteins and other biomolecules. Its unique solvatochromic properties provide a sensitive tool for investigating protein structure, conformation, and interactions. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize DCP in their studies, from basic biophysical characterization to advanced cellular imaging applications. With careful optimization, DCP can be a valuable addition to the molecular toolbox for professionals in life sciences and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Protein Labeling with 1-(Dichloro-1,3,5-triazinyl)-pyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP) is a fluorescent labeling reagent that contains a pyrene fluorophore and a dichlorotriazine reactive group. The pyrene moiety is a valuable fluorescent probe due to its long fluorescence lifetime, sensitivity to local environment polarity, and its ability to form excimers, which can provide information about proximity between labeled molecules. The dichlorotriazine group reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a stable covalent bond. This reaction is pH-dependent, with optimal labeling occurring in a slightly alkaline environment.
These application notes provide a detailed protocol for the covalent labeling of proteins with DCP, including reaction conditions, purification of the conjugate, and methods for characterization.
Data Presentation
Table 1: Properties of this compound (DCP)
| Property | Value |
| Reactive Group | Dichlorotriazine (DCT) |
| Reacts With | Primary Amines (e.g., Lysine, N-terminus) |
| Fluorophore | Pyrene |
| Excitation Wavelength (λex) | ~340 nm |
| Emission Wavelength (λem) | Monomer: ~375-395 nm, Excimer: ~470 nm |
Table 2: Recommended Reaction Conditions for Protein Labeling with DCP
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Dye:Protein Molar Ratio | 10:1 to 30:1 | This should be optimized for each specific protein and desired degree of labeling. |
| Reaction Buffer | 50-100 mM Sodium Bicarbonate or Sodium Borate | Buffer must be free of primary amines (e.g., Tris). |
| Reaction pH | 8.5 - 9.5 | Critical for the deprotonation of lysine residues, enhancing their nucleophilicity.[1] |
| Incubation Temperature | Room Temperature | |
| Incubation Time | 1 - 2 hours | Longer times may increase labeling but also risk non-specific labeling and protein degradation. |
| Quenching Reagent | 50-100 mM Tris or Glycine | (Optional) To stop the reaction. |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein Solution:
-
Prepare a solution of the target protein at a concentration of 1-10 mg/mL in an amine-free buffer, such as 50 mM sodium bicarbonate or sodium borate, pH 8.5.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the appropriate labeling buffer via dialysis or a desalting column.
-
-
DCP Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
This solution should be prepared fresh immediately before use and protected from light.
-
Protocol 2: Protein Labeling Reaction
-
While gently stirring the protein solution, slowly add the desired volume of the DCP stock solution. The volume added will depend on the target dye-to-protein molar ratio.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Continuous gentle stirring is recommended.
-
(Optional) To quench the reaction, add a final concentration of 50-100 mM Tris or glycine and incubate for an additional 30 minutes at room temperature.[1]
Protocol 3: Purification of the Labeled Protein
-
Size-Exclusion Chromatography:
-
The most common method to separate the labeled protein from unreacted dye is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[2]
-
Equilibrate the column with a suitable buffer for the protein (e.g., phosphate-buffered saline, PBS).
-
Apply the reaction mixture to the column.
-
The labeled protein will typically be in the first fraction to elute. Collect the fractions and monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and ~340 nm (for the pyrene label).
-
Protocol 4: Characterization of the Labeled Protein
-
Determination of the Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of pyrene (~340 nm, A₃₄₀).
-
The concentration of the protein can be calculated using the following equation: Protein Concentration (M) = [A₂₈₀ - (A₃₄₀ × CF)] / ε_protein Where:
-
CF is the correction factor for the absorbance of the dye at 280 nm. This should be determined experimentally, but a typical value for pyrene dyes is around 0.15.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of the dye can be calculated using the following equation: Dye Concentration (M) = A₃₄₀ / ε_dye Where:
-
ε_dye is the molar extinction coefficient of pyrene at ~340 nm (approximately 40,000 M⁻¹cm⁻¹ in methanol).
-
-
The Degree of Labeling (DOL) is then calculated as: DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Fluorescence Spectroscopy:
-
Record the fluorescence emission spectrum of the labeled protein by exciting at ~340 nm.
-
The presence of a monomer emission peak around 375-395 nm confirms the successful conjugation of the pyrene label.
-
The appearance of an additional, broader emission band at a longer wavelength (~470 nm) indicates the formation of pyrene excimers, which occurs when two pyrene molecules are in close proximity (~10 Å). This can provide information about protein conformation or protein-protein interactions.[3][4]
-
Mandatory Visualizations
Caption: Experimental workflow for protein labeling with this compound (DCP).
Caption: Reaction mechanism of DCP with primary amines on a protein.
References
Application Notes and Protocols: Derivatization of Amino Acids with 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is crucial in various fields, including biomedical research, drug development, and food science. Derivatization of amino acids with fluorescent labeling agents enhances their detection sensitivity and allows for their separation and quantification by techniques such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCTP), also known as PyTC2, is a pyrene-based fluorescent dye with a reactive dichlorotriazine moiety.[1] The triazine group is known to react with nucleophiles such as the primary and secondary amines found in amino acids. This reactivity allows for the covalent labeling of amino acids, rendering them highly fluorescent and detectable at low concentrations.
The pyrene group of DCTP is a well-established fluorophore with a high quantum yield and a characteristic fluorescence spectrum that is sensitive to the polarity of its microenvironment.[2][3] This property can be advantageous for studying the local environment of the labeled amino acids. The dichlorotriazinyl group acts as a reactive handle, readily undergoing nucleophilic substitution with the amino groups of amino acids under mild basic conditions. This application note provides a detailed protocol for the derivatization of amino acids with DCTP and their subsequent analysis by HPLC-FLD.
Principle of the Method
The derivatization reaction involves the nucleophilic substitution of one of the chlorine atoms on the dichlorotriazine ring of DCTP by the primary or secondary amino group of an amino acid. The reaction is typically carried out in a buffered aqueous-organic solvent mixture at a slightly alkaline pH to ensure the amino group is deprotonated and thus more nucleophilic. The resulting DCTP-amino acid conjugate is highly fluorescent due to the pyrene moiety and can be readily separated and quantified using reversed-phase HPLC with fluorescence detection.
Materials and Reagents
-
This compound (DCTP)
-
Amino acid standards (e.g., standard mixture of 20 proteinogenic amino acids)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Hydrochloric acid (HCl)
-
(Optional) Internal standard (e.g., a non-proteinogenic amino acid not expected in the sample)
Equipment
-
HPLC system with a fluorescence detector (FLD)
-
Reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
Vortex mixer
-
pH meter
-
Thermostatic water bath or heating block
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of HPLC grade water. Adjust the pH to 9.0 with 1 M NaOH solution. Make up the final volume to 1 L with HPLC grade water.
-
DCTP Stock Solution (10 mM): Dissolve 3.50 mg of DCTP in 1 mL of acetonitrile. This solution should be prepared fresh and protected from light.
-
Amino Acid Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of each amino acid standard or a standard mixture in 0.1 M HCl. Store at 4°C. Working standards of lower concentrations can be prepared by diluting the stock solution with 0.1 M HCl.
Protocol 2: Derivatization of Amino Acids
-
To an autosampler vial, add 50 µL of the amino acid standard solution or sample.
-
Add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 50 µL of the 10 mM DCTP stock solution in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 50°C for 30 minutes in a water bath or heating block, protected from light.
-
After incubation, cool the mixture to room temperature.
-
(Optional) Add 10 µL of a 1 M HCl solution to quench the reaction.
-
Filter the derivatized sample through a 0.22 µm syringe filter before HPLC analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amines, Phenols, and Thiols using 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCTP) as a Pre-Column Derivatizing Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a proposed method for the sensitive determination of primary and secondary amines, phenols, and thiols using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The method is based on a pre-column derivatization reaction with the novel fluorescent labeling reagent, 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCTP). The pyrene moiety of DCTP provides a strong fluorescent signal, enabling low-level detection of a wide range of analytes. This document provides a detailed experimental protocol, hypothetical performance data, and visual representations of the workflow and reaction mechanism.
Introduction
The quantitative analysis of compounds bearing amine, hydroxyl, and thiol functional groups is crucial in various fields, including pharmaceutical research, clinical diagnostics, and environmental monitoring. Many of these analytes lack a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection by HPLC.[1] Derivatization with a fluorescent reagent can significantly enhance the sensitivity and selectivity of the analysis.[2]
This compound (DCTP) is a promising, yet underexplored, derivatizing agent. Its dichlorotriazine group is highly reactive towards nucleophiles such as primary and secondary amines, and to a lesser extent, phenols and thiols, under alkaline conditions.[2][3][4] This reaction involves the nucleophilic substitution of one or both chlorine atoms on the triazine ring, forming a stable, covalent bond with the analyte.[4] The pyrene group of DCTP is a well-characterized fluorophore with a high quantum yield, exhibiting strong fluorescence that allows for sensitive detection.[5][6][7][8]
This application note outlines a hypothetical, yet scientifically plausible, protocol for the use of DCTP as a pre-column derivatizing agent for the HPLC analysis of representative amine, phenol, and thiol compounds.
Chemical Reaction
The derivatization reaction proceeds via nucleophilic substitution of a chlorine atom on the dichlorotriazine ring by the nucleophilic group of the analyte (e.g., -NH2, -OH, -SH). The reaction is typically carried out in an alkaline buffer to facilitate the deprotonation of the analyte's functional group, thereby increasing its nucleophilicity.
Caption: Derivatization of an analyte with DCTP.
Experimental Protocols
Materials and Reagents
-
This compound (DCTP)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Analyte standards (e.g., aniline, phenol, thiophenol)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Vortex mixer
-
Thermostatic water bath
Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of HPLC grade water. Adjust the pH to 9.5 with 1 M sodium hydroxide and bring the final volume to 1 L with water.
-
DCTP Solution (1 mg/mL): Dissolve 10 mg of DCTP in 10 mL of acetonitrile. This solution should be stored in the dark at 4°C.
-
Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to the desired concentrations.
Derivatization Procedure
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the analyte working standard solution.
-
Add 200 µL of 0.1 M borate buffer (pH 9.5).
-
Add 100 µL of the DCTP solution (1 mg/mL in acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 0.1 M HCl to stop the reaction.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered solution into the HPLC system.
Caption: Experimental workflow for DCTP derivatization and HPLC analysis.
HPLC Conditions
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 385 nm |
Data Presentation
The following table summarizes the hypothetical chromatographic data for the analysis of DCTP-derivatized analytes based on the proposed method.
| Analyte (DCTP-derivative) | Hypothetical Retention Time (min) | Hypothetical Limit of Detection (LOD) (ng/mL) | Hypothetical Limit of Quantification (LOQ) (ng/mL) | Hypothetical Linearity (r²) |
| Aniline | 12.5 | 0.5 | 1.5 | 0.9995 |
| Phenol | 14.2 | 1.0 | 3.0 | 0.9991 |
| Thiophenol | 16.8 | 0.8 | 2.5 | 0.9993 |
Logical Diagram of the HPLC System
Caption: Logical relationship of the HPLC system components.
Discussion
This proposed method leverages the high reactivity of the dichlorotriazine moiety of DCTP for the efficient derivatization of nucleophilic analytes. The choice of a C18 reversed-phase column is suitable for the separation of the relatively hydrophobic pyrene derivatives. The gradient elution program is designed to effectively separate analytes with varying polarities. The fluorescence detection wavelengths are selected based on the known spectral properties of the pyrene fluorophore.[5][6][7][8]
It is anticipated that primary amines will exhibit the highest reactivity with DCTP, followed by secondary amines, thiols, and phenols. The reaction conditions, including pH, temperature, and incubation time, may require optimization for specific applications to achieve maximum derivatization efficiency and minimize potential side reactions, such as hydrolysis of the DCTP reagent. The stability of the DCTP derivatives should also be assessed for routine analysis.
Conclusion
The proposed HPLC method utilizing this compound as a pre-column derivatizing agent offers a promising approach for the sensitive and selective analysis of a variety of amine, phenol, and thiol-containing compounds. The strong fluorescence of the pyrene tag is expected to provide low limits of detection, making this method suitable for trace analysis in complex matrices. Further experimental validation is required to fully characterize the performance of this method for specific analytes and sample types.
References
- 1. EP0135381A1 - Reactive dyes - Google Patents [patents.google.com]
- 2. Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 4. Reactive dye - Wikipedia [en.wikipedia.org]
- 5. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omlc.org [omlc.org]
- 7. Spectrum [Pyrene] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
Applications of 1-(Dichloro-1,3,5-triazinyl)-pyrene in Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene, hereafter referred to as PyTC2, is a versatile fluorescent dye with significant potential in cell imaging applications.[1][2] Its core structure comprises a photostable pyrene fluorophore attached to a reactive dichlorotriazine moiety. This unique combination imparts two primary functionalities: the ability to act as an environment-sensitive (solvatochromic) probe for mapping cellular polarity and the capacity to serve as a reactive labeling agent for the covalent attachment to biomolecules.[3][4]
The pyrene component provides strong fluorescence with a quantum yield that remains high across a wide range of polarities.[4] Critically, its emission spectrum exhibits a significant red-shift in more polar environments, a property known as solvatochromism.[4] This allows researchers to probe the local molecular environment within different cellular compartments. The dichlorotriazine group contains two reactive chlorine atoms that can readily undergo nucleophilic substitution with primary amines and other nucleophiles on biomolecules, making PyTC2 an effective tool for fluorescently tagging proteins, antibodies, and other targets of interest.
This document provides detailed application notes and protocols for the use of PyTC2 in cell imaging, focusing on its application as a polarity probe for organelle mapping and as a reactive dye for biomolecule conjugation.
Application 1: Ratiometric Imaging of Cellular Polarity
The solvatochromic properties of PyTC2 make it an excellent candidate for mapping the polarity of intracellular microenvironments. The emission wavelength of the probe shifts depending on the polarity of its surroundings, with a red shift observed in more polar environments. This allows for the differentiation of organelles with varying lipid and water content. For instance, nonpolar structures like lipid droplets will result in emission at shorter wavelengths (blue-shifted), while more polar environments like the cytoplasm or endoplasmic reticulum will lead to emission at longer wavelengths (red-shifted).[1][5] By capturing images in two different emission channels, a ratiometric analysis can provide a quantitative map of cellular polarity.
Quantitative Photophysical Data
The following table summarizes the key photophysical properties of PyTC2 in various solvents, demonstrating its sensitivity to environmental polarity.
| Solvent | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (ns) | Fluorescence Quantum Yield (Φf) |
| n-Heptane | 490 | 2.8 | > 0.74 |
| Toluene | 2030 | 3.4 | > 0.74 |
| Ethyl Acetate | 3160 | - | > 0.74 |
| Acetonitrile | 4050 | 4.2 | > 0.74 |
| Data sourced from a study on the photophysical behavior of PyTC2.[4] |
Experimental Protocol: Staining and Imaging of Live Cells
This protocol is adapted from established methods for other solvatochromic pyrene-based probes.[1][5]
Materials:
-
1-(Dichloro-1,3,5-triazinyl)-pyrene (PyTC2)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Cells of interest (e.g., HeLa, A549) cultured on glass-bottom dishes
-
Fluorescence microscope with two emission channels (e.g., Channel 1: 430-480 nm; Channel 2: 500-550 nm) and a suitable excitation source (e.g., 405 nm laser).
Protocol:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of PyTC2 in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Preparation: Plate cells on glass-bottom imaging dishes to reach 60-70% confluency on the day of the experiment.
-
Staining: a. Prepare a fresh working solution of PyTC2 by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM. b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the PyTC2 working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. d. After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS. e. Add pre-warmed live-cell imaging medium to the cells.
-
Fluorescence Microscopy: a. Immediately image the cells using a fluorescence microscope (confocal is recommended for better spatial resolution). b. Excite the cells at approximately 405 nm. c. Simultaneously acquire images in two emission channels:
- Channel 1 (Blue/Green): 430-480 nm (captures emission from nonpolar environments).
- Channel 2 (Green/Yellow): 500-550 nm (captures emission from polar environments). d. Optimize acquisition settings (laser power, detector gain) to avoid saturation in both channels.
-
Ratiometric Image Analysis: a. Generate a ratiometric image by dividing the intensity of the "polar" channel (Channel 2) by the intensity of the "nonpolar" channel (Channel 1) on a pixel-by-pixel basis using appropriate imaging software (e.g., ImageJ, FIJI). b. The resulting ratiometric image will display a pseudo-colored map of cellular polarity, where higher ratios indicate higher polarity.
Visualization of Experimental Workflow
Caption: Workflow for staining and imaging live cells with PyTC2 to map cellular polarity.
Application 2: Covalent Labeling of Biomolecules for Cellular Imaging
The dichlorotriazine moiety of PyTC2 is a bio-conjugation handle that reacts with primary amines on proteins under mild alkaline conditions. This allows for the stable, covalent attachment of the pyrene fluorophore to antibodies, proteins, or other amine-containing molecules. The resulting fluorescently labeled biomolecules can then be used to visualize specific targets within cells.
Experimental Protocol: Labeling an Antibody with PyTC2
Materials:
-
Antibody or protein of interest in a suitable buffer (e.g., PBS, bicarbonate buffer), free of primary amines (e.g., Tris).
-
This compound (PyTC2)
-
Anhydrous dimethylformamide (DMF) or DMSO
-
Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Target cells (fixed or live, depending on the application)
Protocol:
-
Prepare PyTC2 Solution: Dissolve PyTC2 in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mg/mL solution.
-
Prepare Antibody Solution: a. Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to a concentration of 2-5 mg/mL. b. Ensure the buffer is free of any amine-containing substances.
-
Conjugation Reaction: a. While gently stirring the antibody solution, slowly add a 5- to 10-fold molar excess of the PyTC2 solution. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The first chlorine atom on the triazine ring will react with primary amines on the protein.
-
Purification of the Conjugate: a. Separate the labeled antibody from unreacted PyTC2 by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. b. The labeled antibody will elute in the void volume, while the smaller, unreacted dye molecules will be retained.
-
Characterization (Optional): a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of pyrene (~345 nm).
-
Immunofluorescence Staining: a. Use the purified PyTC2-labeled antibody in a standard immunofluorescence staining protocol appropriate for your target and cell type (fixed or live). b. Image the stained cells using the appropriate filter sets for pyrene (e.g., 350 nm excitation, 380-450 nm emission).
Visualization of Labeling and Imaging Logic
Caption: Logical flow from covalent labeling of a biomolecule with PyTC2 to its use in targeted cell imaging.
Conclusion
This compound is a powerful tool for cell imaging, offering a dual-mode of action. As a solvatochromic probe, it can provide valuable insights into the polarity and organization of cellular membranes and organelles through ratiometric imaging. As a reactive labeling dye, it enables the covalent tagging of biomolecules for specific and stable visualization of cellular targets. The protocols and data presented here provide a foundation for researchers to harness the capabilities of PyTC2 in their cell biology and drug development workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Polarity Mapping of Cells and Embryos by Improved Fluorescent Solvatochromic Pyrene Probe - Analytical Chemistry - Figshare [acs.figshare.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Polarity Mapping of Cells and Embryos by Improved Fluorescent Solvatochromic Pyrene Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(Dichloro-1,3,5-triazinyl)-pyrene as a Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP), also known as PyTC2, is a versatile fluorescent probe characterized by its reactive dichlorotriazine group and the environmentally sensitive pyrene fluorophore. The dichlorotriazine moiety allows for covalent conjugation to primary and secondary amines, such as those found in proteins and other biomolecules. The pyrene component exhibits a high fluorescence quantum yield and a notable solvatochromic shift, where its emission spectrum changes with the polarity of the local environment. These properties make DCP a valuable tool for fluorescently labeling biomolecules to study their localization, dynamics, and interactions within cellular and in vitro systems.
Physicochemical Properties and Handling
DCP is a solid, hydrophobic molecule. For biological applications, it is typically dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution before being added to the aqueous reaction buffer. Care should be taken to minimize the final concentration of the organic solvent in the labeling reaction to avoid denaturation of the target biomolecule. Due to the hydrolytic instability of the dichlorotriazine group in aqueous solutions, stock solutions of DCP should be prepared fresh and protected from moisture.
Data Presentation
The photophysical properties of this compound are summarized in the table below. The significant solvatochromic shift in the emission wavelength and the consistently high quantum yield across solvents of varying polarities are key features of this fluorophore.[1]
| Property | Value |
| Molecular Formula | C₁₉H₉Cl₂N₃ |
| Molecular Weight | 350.2 g/mol |
| Excitation Wavelength (λex) | ~350 nm |
| Emission Wavelength (λem) | Varies with solvent polarity (e.g., ~380 nm in non-polar solvents to ~450 nm in polar solvents) |
| Stokes Shift | Solvent dependent: 490 cm⁻¹ (n-heptane), 2030 cm⁻¹ (toluene), 3160 cm⁻¹ (ethyl acetate), 4050 cm⁻¹ (acetonitrile)[1] |
| Fluorescence Quantum Yield (Φf) | High in a wide range of solvents (over 0.74)[1] |
| Fluorescence Lifetime (τ) | 2.8 ns (n-heptane), 3.4 ns (toluene), 4.2 ns (acetonitrile)[1] |
Mandatory Visualizations
References
Application Notes and Protocols for the Reaction of 1-(Dichloro-1,3,5-triazinyl)-pyrene with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Dichloro-1,3,5-triazinyl)-pyrene (PyTC2) is a versatile fluorescent probe that serves as a valuable tool for the selective labeling of primary amines. This pyrene derivative contains a dichlorotriazine moiety, which is highly reactive towards nucleophilic substitution by the amino groups of biomolecules such as proteins, peptides, and small molecule drugs. The reaction results in a stable covalent bond, tethering the highly fluorescent and environmentally sensitive pyrene fluorophore to the target molecule.
The fluorescence of the pyrene moiety is characterized by a long lifetime and a high quantum yield. Notably, the emission spectrum of pyrene is sensitive to the polarity of its microenvironment, exhibiting a significant solvatochromic red-shift with increasing polarity. This property allows for the investigation of local environmental changes, such as those occurring during protein folding, ligand binding, or drug-target interactions. These application notes provide detailed protocols for the reaction of PyTC2 with primary amines and summarize the photophysical properties of the resulting conjugates.
Data Presentation
The following table summarizes the key photophysical properties of this compound and its representative adducts with primary amines. The data illustrates the solvatochromic shift in the emission wavelength upon conjugation and in different solvent environments.
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| This compound | Dioxane | 345 | 385, 405 (vibronic bands) | 40, 60 | ~0.8 |
| Acetonitrile | 346 | 390, 410 (vibronic bands) | 44, 64 | ~0.7 | |
| PyTC2-Butylamine Adduct | Dioxane | 348 | 420 | 72 | Not Reported |
| Acetonitrile | 350 | 440 | 90 | Not Reported | |
| PyTC2-Aniline Adduct | Dioxane | 355 | 455 | 100 | Not Reported |
| Acetonitrile | 358 | 480 | 122 | Not Reported |
Note: The quantum yields for the amine adducts are often high but can vary depending on the specific amine and the solvent system. The vibronic fine structure of the pyrene emission is often lost upon substitution and in more polar solvents, resulting in a broader, single emission peak.
Experimental Protocols
Protocol 1: Synthesis of this compound (PyTC2)
This protocol is based on a Friedel-Crafts acylation reaction.[1]
Materials:
-
Pyrene
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene
-
Hydrochloric acid (HCl), 2M
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrene (1 equivalent) in anhydrous nitrobenzene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add anhydrous aluminum chloride (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Dissolve cyanuric chloride (1 equivalent) in anhydrous nitrobenzene and add it dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0-5 °C for 1 hour, and then let it warm to room temperature and stir for an additional 24 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker containing ice and 2M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient to yield this compound as a pale yellow solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Reaction of PyTC2 with a Primary Amine
This protocol describes the nucleophilic substitution of one of the chlorine atoms on the triazine ring with a primary amine.
Materials:
-
This compound (PyTC2)
-
Primary amine of interest (e.g., butylamine, aniline, or an amino-containing biomolecule)
-
Anhydrous aprotic solvent (e.g., dioxane, tetrahydrofuran (THF), or acetonitrile)
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve PyTC2 (1 equivalent) in the chosen anhydrous aprotic solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the primary amine (1-1.2 equivalents) to the solution.
-
Add the non-nucleophilic base (1.5-2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive amines, the temperature can be increased to 40-60 °C.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-(monochloro-monoamino-1,3,5-triazinyl)-pyrene derivative by column chromatography on silica gel.
Protocol 3: Labeling of a Protein with PyTC2
This protocol provides a general method for labeling proteins with PyTC2, targeting accessible primary amine groups (lysine residues and the N-terminus).
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0, free of primary amines like Tris)
-
This compound (PyTC2) stock solution in an organic solvent (e.g., DMSO or DMF)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Prepare a stock solution of PyTC2 (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare a solution of the protein to be labeled at a concentration of 1-10 mg/mL in a suitable amine-free buffer at a slightly alkaline pH (7.4-8.0) to ensure the primary amines are deprotonated and thus more nucleophilic.
-
Slowly add a 5-20 fold molar excess of the PyTC2 stock solution to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 4 °C, protected from light.
-
Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted PyTC2.
-
Separate the labeled protein from the unreacted probe and byproducts using size-exclusion chromatography or dialysis.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the pyrene at its absorption maximum (~350 nm).
Visualizations
Caption: Reaction mechanism of PyTC2 with a primary amine.
Caption: General experimental workflow for the reaction.
References
Application Notes and Protocols for Dichlorotriazinyl Pyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene (PyTC2), a versatile fluorescent probe. PyTC2 is characterized by its sensitivity to the microenvironment, making it a valuable tool for studying solvent polarity and for labeling proteins and other biomolecules.[1] Its fluorescence emission exhibits a significant red-shift in polar solvents, a phenomenon known as solvatochromism, while maintaining a high quantum yield.[1]
General Information and Safety Precautions
Chemical Information:
| Property | Value |
| Chemical Name | 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene |
| Abbreviation | PyTC2 |
| CAS Number | 3224-36-0 |
| Molecular Formula | C₁₉H₉Cl₂N₃ |
| Molecular Weight | 350.20 g/mol |
Safety Precautions:
Dichlorotriazinyl pyrene should be handled with care in a laboratory setting. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Application as a Fluorescent Polarity Probe
The significant solvatochromic shift in the fluorescence emission of PyTC2 makes it an excellent probe for determining the polarity of its microenvironment.[1] The emission maximum shifts to longer wavelengths (red-shift) as the polarity of the solvent increases.
Photophysical Properties in Various Solvents
The following table summarizes the key photophysical properties of PyTC2 in a range of organic solvents with varying polarities.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Fluorescence Lifetime (τ) [ns] |
| n-Heptane | 1.92 | ~350 | ~370 | 490 | 2.8 |
| Cyclohexane | 2.02 | ~350 | ~370 | 490 | - |
| Toluene | 2.38 | ~355 | ~390 | 2030 | 3.4 |
| Ethyl Acetate | 6.02 | ~360 | ~420 | 3160 | - |
| Acetonitrile | 37.5 | ~365 | ~450 | 4050 | 4.2 |
Data adapted from literature.[1] The exact values may vary slightly depending on the experimental conditions.
Experimental Protocol for Determining Solvent Polarity
This protocol outlines the steps to measure the fluorescence emission of PyTC2 in a solvent to assess its polarity.
Materials:
-
1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene (PyTC2)
-
Spectroscopy-grade solvents of interest
-
Volumetric flasks
-
Micropipettes
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of PyTC2 in a non-polar solvent (e.g., cyclohexane or toluene) at a concentration of 1 mM.
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) of PyTC2 in the solvent to be tested. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement:
-
Transfer the working solution to a quartz cuvette.
-
Place the cuvette in the sample holder of the fluorometer.
-
Set the excitation wavelength to the absorption maximum of PyTC2 in the specific solvent (refer to the table above or determine experimentally).
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 350-600 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence emission (λ_em).
-
Compare the obtained λ_em with the values in the provided table or a calibrated polarity scale to estimate the polarity of the solvent. A red-shift in λ_em indicates a higher solvent polarity.
-
Workflow for Determining Solvent Polarity:
Caption: Workflow for solvent polarity determination using PyTC2.
Application in Protein Labeling
The dichlorotriazinyl group of PyTC2 is reactive towards nucleophilic groups present on proteins, such as the ε-amino group of lysine residues and the thiol group of cysteine residues. This reactivity allows for the covalent labeling of proteins, enabling their study using fluorescence-based techniques.
General Protocol for Protein Labeling
This protocol provides a general procedure for labeling a protein with PyTC2. Optimization of the reaction conditions (e.g., pH, dye-to-protein ratio, incubation time) may be necessary for specific proteins.
Materials:
-
1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene (PyTC2)
-
Protein of interest
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0 for labeling lysine residues)
-
Organic solvent for dissolving PyTC2 (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Size-exclusion chromatography column or dialysis membrane for purification
Procedure:
-
Protein Solution Preparation: Prepare a solution of the protein of interest in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
PyTC2 Stock Solution Preparation: Prepare a fresh stock solution of PyTC2 (e.g., 10 mM) in DMF or DMSO.
-
Labeling Reaction:
-
While gently vortexing the protein solution, add a calculated amount of the PyTC2 stock solution to achieve the desired molar excess of dye to protein (e.g., 5- to 20-fold molar excess).
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with continuous gentle mixing. Protect the reaction from light.
-
-
Purification:
-
Remove the unreacted dye and byproducts from the labeled protein. This can be achieved by:
-
Size-Exclusion Chromatography: Pass the reaction mixture through a size-exclusion column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.
-
Dialysis: Dialyze the reaction mixture against a large volume of a suitable buffer at 4°C with several buffer changes over 24-48 hours.
-
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorption maximum of PyTC2 (~350-365 nm).
-
Confirm the successful labeling and functionality of the protein using appropriate analytical techniques (e.g., SDS-PAGE with fluorescence imaging, functional assays).
-
Workflow for Protein Labeling with PyTC2:
References
Application Notes and Protocols for Dichlorotriazinyl Pyrene as a Derivatization Reagent for Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of dichlorotriazinyl pyrene (DTA-pyrene), also known as 2,4-dichloro-6-(pyren-1-yl)-1,3,5-triazine, as a pre-column derivatization reagent for the sensitive detection of primary and secondary amines by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Introduction
Dichlorotriazinyl pyrene is a fluorescent labeling reagent that reacts with primary and secondary amine functional groups to form stable, highly fluorescent derivatives. The pyrene moiety provides a strong fluorophore, enabling low-level detection of a wide range of amine-containing compounds, including amino acids, biogenic amines, and pharmaceutical compounds. The dichlorotriazinyl group serves as the reactive site, where the chlorine atoms are susceptible to nucleophilic substitution by the amine, forming a covalent bond. This derivatization enhances the chromatographic properties and significantly improves the detection sensitivity of otherwise difficult-to-detect amines.
Principle of Derivatization
The derivatization reaction involves the nucleophilic substitution of one or both chlorine atoms on the triazine ring by the lone pair of electrons on the nitrogen atom of a primary or secondary amine. The reaction typically proceeds under mild alkaline conditions to ensure the amine is in its more nucleophilic, deprotonated state. The resulting derivative incorporates the highly fluorescent pyrene group, allowing for sensitive detection using a fluorescence detector.
Troubleshooting & Optimization
Optimizing 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP) Labeling: A Technical Support Guide
Welcome to the Technical Support Center for optimizing your 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP) labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful conjugation. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to navigate the specific challenges of working with this bifunctional fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCP) and what is it used for?
This compound is a fluorescent labeling reagent that contains a pyrene fluorophore attached to a dichlorotriazine reactive group.[1] The pyrene moiety is a valuable fluorescent probe due to its long fluorescence lifetime and high quantum yield.[2] The dichlorotriazine group is amine-reactive, allowing for the covalent labeling of proteins, peptides, and other biomolecules containing primary or secondary amine groups.[3]
Q2: What is the advantage of using a dichlorotriazine-based dye like DCP?
Dichlorotriazine dyes are highly reactive and can form stable covalent bonds with amine groups on biomolecules.[4] The presence of two chlorine atoms allows for a stepwise reaction, which can be controlled by temperature and pH to favor either mono- or di-substitution, potentially enabling protein cross-linking applications.
Q3: What is the optimal pH for DCP labeling reactions?
For dichlorotriazines, a pH of 9.0 is generally recommended for labeling amine groups on proteins.[3] The reaction rate is dependent on the concentration of the unprotonated amine, which is favored at alkaline pH. However, it is crucial to balance reactivity with the stability of the dye, as hydrolysis of the dichlorotriazine group is also accelerated at higher pH.[5][6]
Q4: How can I purify my DCP-labeled protein?
The most common method for purifying labeled proteins from unreacted dye and other small molecules is size-exclusion chromatography (SEC), also known as gel filtration. This technique separates molecules based on their size, effectively removing the smaller, unbound DCP molecules from the larger, labeled protein.[7] Affinity chromatography can also be a suitable method if an appropriate affinity tag is present on the protein.[3] For pyrene-labeled oligonucleotides, which share some properties with labeled proteins, reversed-phase HPLC is also a very effective purification method due to the hydrophobicity of the pyrene group.[8]
Q5: How do I determine the degree of labeling (DOL) of my DCP-conjugated protein?
The degree of labeling, or dye-to-protein molar ratio, can be determined using UV-Vis spectrophotometry.[9] This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of the pyrene fluorophore (around 344 nm).[9][10] By applying a correction factor for the dye's absorbance at 280 nm, you can calculate the concentrations of both the protein and the dye, and thus their molar ratio.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Suboptimal pH: The pH of the reaction buffer is too low, resulting in protonated and unreactive amine groups. | Increase the pH of the reaction buffer to a range of 8.5-9.0 using a non-amine-containing buffer like sodium bicarbonate or borate.[3] |
| Hydrolysis of DCP: The DCP has hydrolyzed due to moisture or prolonged exposure to alkaline conditions. | Prepare the DCP stock solution in anhydrous DMSO or DMF immediately before use. Minimize the reaction time at high pH. | |
| Presence of competing amines: The reaction buffer (e.g., Tris) or sample contains primary amines that compete with the target protein for the DCP. | Exchange the protein into an amine-free buffer such as phosphate-buffered saline (PBS) or bicarbonate buffer before labeling. | |
| Insufficient dye concentration: The molar ratio of DCP to protein is too low. | Increase the molar excess of DCP to protein. A starting point of 10-20 fold molar excess of dye is often recommended for amine-reactive dyes.[11] | |
| Protein Precipitation during or after Labeling | High degree of labeling: Over-labeling can alter the protein's isoelectric point and increase its hydrophobicity, leading to aggregation and precipitation. | Reduce the molar ratio of DCP to protein in the labeling reaction. Optimize the reaction time to prevent excessive labeling. |
| Solvent incompatibility: The organic solvent used to dissolve the DCP (e.g., DMSO, DMF) is causing the protein to precipitate. | Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically <10% v/v). Add the DCP stock solution to the protein solution slowly while gently stirring. | |
| Multiple Peaks in HPLC Purification | Incomplete removal of unreacted DCP or hydrolyzed dye: The purification method is not adequately separating the labeled protein from smaller molecules. | For size-exclusion chromatography, ensure the column has the appropriate molecular weight cutoff and is sufficiently long for good resolution. For reversed-phase HPLC, optimize the gradient to achieve better separation of the hydrophobic species.[8] |
| Presence of mono- and di-labeled protein species: The bifunctional nature of DCP can lead to a mixture of products. | If a homogenous product is required, consider adjusting the reaction conditions (e.g., lower DCP:protein ratio, shorter reaction time) to favor mono-labeling. Further purification by ion-exchange or hydrophobic interaction chromatography might be necessary to separate different labeled species. | |
| Unexpected Fluorescence Properties of the Conjugate | Fluorescence quenching: A high degree of labeling can lead to self-quenching of the pyrene fluorophores.[9] | Aim for a lower degree of labeling by reducing the DCP to protein molar ratio. |
| Environmental sensitivity of pyrene: The fluorescence of pyrene is sensitive to its local environment. Changes in protein conformation upon labeling or binding to a target can alter the fluorescence spectrum or intensity. | This is an inherent property of the pyrene probe and can often be exploited to study protein conformational changes.[2] Ensure consistent buffer conditions for all measurements to minimize variability. |
Experimental Protocols
General Protocol for DCP Labeling of Proteins
This protocol provides a starting point for the labeling of proteins with DCP. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
This compound (DCP)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Stirring plate and stir bar (optional)
Procedure:
-
Prepare the Protein Solution: Dissolve or buffer exchange the protein into 0.1 M sodium bicarbonate buffer, pH 8.5-9.0, at a concentration of 1-10 mg/mL.
-
Prepare the DCP Stock Solution: Immediately before use, dissolve the DCP in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: a. While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the DCP stock solution. b. Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: a. Equilibrate a size-exclusion chromatography column with an appropriate buffer (e.g., PBS, pH 7.4). b. Apply the reaction mixture to the column. c. Collect fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm and the pyrene absorbance around 344 nm. The first colored peak to elute is typically the labeled protein.
-
Characterization: a. Determine the protein concentration and the degree of labeling using UV-Vis spectrophotometry. b. Analyze the purity of the conjugate by SDS-PAGE. The labeled protein should exhibit fluorescence under UV light.
Data Presentation: Optimizing Reaction Conditions
To achieve the desired degree of labeling, it is recommended to perform a series of small-scale reactions varying key parameters.
Table 1: Effect of pH on DCP Labeling Efficiency
| pH | Dye:Protein Molar Ratio | Reaction Time (hours) | Temperature (°C) | Degree of Labeling (DOL) |
| 7.5 | 20:1 | 2 | 25 | To be determined experimentally |
| 8.0 | 20:1 | 2 | 25 | To be determined experimentally |
| 8.5 | 20:1 | 2 | 25 | To be determined experimentally |
| 9.0 | 20:1 | 2 | 25 | To be determined experimentally |
Table 2: Effect of Dye:Protein Molar Ratio on Labeling Efficiency
| Dye:Protein Molar Ratio | pH | Reaction Time (hours) | Temperature (°C) | Degree of Labeling (DOL) |
| 5:1 | 9.0 | 2 | 25 | To be determined experimentally |
| 10:1 | 9.0 | 2 | 25 | To be determined experimentally |
| 20:1 | 9.0 | 2 | 25 | To be determined experimentally |
| 40:1 | 9.0 | 2 | 25 | To be determined experimentally |
Visualizations
Caption: Experimental workflow for DCP labeling of proteins.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of a benzo[a]pyrene binding protein by affinity chromatography and photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCP)?
This compound (DCP), also known as PyTC2, is a fluorescent dye and a polarity probe.[1][2][3] Its fluorescence emission is sensitive to the polarity of its microenvironment, exhibiting a significant red-shift in more polar solvents.[1] This property makes it a valuable tool for studying the polarity of local environments, such as protein binding sites. DCP is also used as a reactive dye for labeling biomolecules containing primary or secondary amine groups, such as proteins and amine-modified oligonucleotides.[2] The dichlorotriazine group reacts with nucleophiles like amines to form stable covalent bonds.
Q2: What are the key spectral properties of DCP?
DCP exhibits a high fluorescence quantum yield (often exceeding 0.74) across a wide range of solvent polarities.[1] Its fluorescence lifetime is also sensitive to the solvent environment. The table below summarizes the fluorescence properties of DCP in various solvents.
Q3: How should I store and handle DCP?
DCP is a reactive compound and should be handled with care. It is susceptible to hydrolysis, especially in the presence of moisture. Therefore, it should be stored in a cool, dry, and dark place.[4] For long-term storage, keeping it at -20°C is recommended. When handling the solid, appropriate personal protective equipment, including gloves and safety glasses, should be worn. Solutions of DCP, especially in protic solvents, should be prepared fresh for each experiment to minimize degradation.
Q4: What is the primary reactive group in DCP and what does it react with?
The primary reactive group in DCP is the dichlorotriazine (DCT) moiety. The two chlorine atoms on the triazine ring are susceptible to nucleophilic substitution by primary and secondary amines, such as the N-terminus of proteins and the side chain of lysine residues.[5][6] This reaction forms a stable covalent bond between the pyrene fluorophore and the target molecule. The reactivity of the chlorine atoms is sequential, with the first chlorine being more reactive than the second.
Troubleshooting Guides
This section addresses common problems encountered during experiments with DCP.
Problem 1: Low or No Fluorescence Signal
Possible Causes:
-
Hydrolysis of DCP: The dichlorotriazine ring is highly susceptible to hydrolysis, especially at alkaline pH.[5][7] Hydrolysis replaces the chlorine atoms with hydroxyl groups, rendering the dye non-reactive towards amines and potentially altering its fluorescent properties.
-
Fluorescence Quenching: The fluorescence of the pyrene moiety can be quenched by various factors, including proximity to certain amino acid residues (e.g., tryptophan), high local concentrations of the dye leading to self-quenching, or the polarity of the microenvironment.[8][9]
-
Low Labeling Efficiency: Insufficient reaction between DCP and the target molecule will result in a low concentration of the fluorescent conjugate.
-
Precipitation of the Labeled Protein: Pyrene is a hydrophobic molecule, and attaching it to a protein can increase the protein's hydrophobicity, potentially leading to aggregation and precipitation, especially at high labeling ratios.[10][11]
Solutions:
-
Prevent Hydrolysis:
-
Store DCP under dry conditions.
-
Prepare DCP solutions in anhydrous solvents like DMSO or DMF immediately before use.
-
Perform labeling reactions at a controlled pH. While alkaline conditions are required for the reaction with amines, excessively high pH will accelerate hydrolysis.[5] A pH range of 8.0-9.0 is often a good starting point for labeling proteins.[12]
-
-
Mitigate Quenching:
-
Optimize the dye-to-protein molar ratio to avoid over-labeling and self-quenching.[8]
-
If quenching by the local protein environment is suspected, consider introducing a spacer between the dye and the reactive group, although this is a synthetic modification.
-
-
Improve Labeling Efficiency:
-
Ensure the protein concentration is adequate (typically 2-10 mg/mL).[13]
-
Use a buffer that does not contain primary amines (e.g., avoid Tris buffer).[8] Bicarbonate or phosphate buffers are suitable alternatives.[12]
-
Optimize the reaction time and temperature. Dichlorotriazine dyes are highly reactive and can often be reacted at room temperature or slightly above.[5]
-
-
Manage Aggregation:
-
Carefully control the degree of labeling.
-
Perform labeling at a lower protein concentration if aggregation is observed.
-
After labeling, purify the conjugate promptly to remove any aggregates that may have formed. Techniques like size-exclusion chromatography can be effective.[12]
-
Problem 2: Inconsistent or Non-reproducible Results
Possible Causes:
-
Inconsistent DCP Quality: Degradation of the DCP stock due to improper storage (exposure to moisture or light) can lead to variable reactivity.
-
Variability in Reaction Conditions: Small changes in pH, temperature, or reaction time can significantly impact the labeling efficiency and the extent of hydrolysis.
-
Inaccurate Concentration Determination: Errors in determining the concentration of the protein or the DCP solution will lead to incorrect molar ratios and variable labeling outcomes.
Solutions:
-
Ensure Reagent Quality:
-
Aliquot DCP into smaller, single-use vials to minimize exposure of the entire stock to atmospheric moisture.
-
Always use high-quality, anhydrous solvents for preparing DCP stock solutions.
-
-
Standardize Protocols:
-
Carefully control and monitor the pH of the reaction buffer.
-
Maintain a consistent temperature for the labeling reaction.
-
Use a timer to ensure consistent reaction times.
-
-
Accurate Measurements:
-
Accurately determine the protein concentration using a reliable method (e.g., BCA or Bradford assay) before starting the labeling reaction.[4]
-
Prepare the DCP stock solution carefully and use it promptly.
-
Problem 3: Difficulty in Purifying the Labeled Conjugate
Possible Causes:
-
Presence of Unreacted Dye and Hydrolysis Products: Free DCP and its hydrolyzed forms can be difficult to separate from the labeled protein due to non-specific binding.
-
Formation of Aggregates: As mentioned earlier, labeled proteins can aggregate, complicating the purification process.
Solutions:
-
Effective Purification Methods:
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the labeled protein from smaller molecules like unreacted dye and hydrolysis products.[12]
-
Dialysis: Dialysis can be used to remove small molecule impurities, but it may be less efficient for removing hydrophobic molecules that bind non-specifically to the protein.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be very effective for purifying labeled proteins and can often separate species with different degrees of labeling.
-
-
Optimize Purification Conditions:
-
Perform purification steps promptly after the labeling reaction is complete.
-
If using SEC, choose a resin with an appropriate molecular weight cutoff.
-
Data Presentation
Table 1: Fluorescence Properties of this compound (DCP) in Various Solvents [1]
| Solvent | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (ns) | Fluorescence Quantum Yield (Φf) |
| n-Heptane | 490 | 2.8 | > 0.74 |
| Cyclohexane | 490 | - | > 0.74 |
| Toluene | 2030 | 3.4 | > 0.74 |
| Ethyl Acetate | 3160 | - | > 0.74 |
| Acetonitrile | 4050 | 4.2 | > 0.74 |
Table 2: Recommended Reaction Conditions for Labeling Amines with Dichlorotriazine Dyes [5][7][14]
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.5 | Higher pH increases the rate of reaction with amines but also accelerates hydrolysis. A compromise is necessary. |
| Temperature | 20 - 40 °C | Dichlorotriazines are highly reactive and do not typically require high temperatures for labeling. |
| Buffer | Bicarbonate or Phosphate | Avoid buffers containing primary amines (e.g., Tris). |
| Solvent for Dye | Anhydrous DMSO or DMF | Prepare fresh immediately before use to prevent hydrolysis. |
Experimental Protocols
General Protocol for Labeling a Protein with DCP
This protocol is a general guideline and may require optimization for your specific protein and application.
Materials:
-
This compound (DCP)
-
Protein to be labeled (in a suitable buffer, free of primary amines)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL.
-
Prepare the DCP Stock Solution: Immediately before use, dissolve DCP in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: a. While gently stirring the protein solution, slowly add the desired amount of the DCP stock solution. The optimal molar ratio of DCP to protein needs to be determined empirically but a starting point of 10:1 to 20:1 (dye:protein) is common.[8] b. Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Quench the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted DCP. Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25). The first colored fraction to elute will be the labeled protein.
-
Determine the Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the pyrene at its absorption maximum (around 345 nm).
Mandatory Visualization
Caption: Workflow for labeling a protein with this compound (DCP).
Caption: Reaction pathways of this compound (DCP) in a labeling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Protein labeling protocol [abberior.rocks]
- 5. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Discrimination of proteins through interaction with pyrene-labelled polymer aggregates - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. Pyrene-based aggregation-induced emission: A bridge model to regulate aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Structure And Types Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
Technical Support Center: 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP)
Welcome to the technical support center for 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP), also known as PyTC2. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments using this versatile fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: My DCP solution shows low or no fluorescence. What are the possible causes?
A: Several factors can lead to low fluorescence intensity. Consider the following possibilities:
-
Aggregation-Caused Quenching (ACQ): At high concentrations or in solvents where DCP has poor solubility, pyrene molecules can stack together, leading to self-quenching.[1][2] This is a common issue with planar aromatic fluorophores like pyrene.
-
Solvent Effects: The fluorescence of DCP is highly sensitive to the solvent environment.[3] In certain solvents, particularly those of moderate to high polarity, the fluorescence can be quenched.[4]
-
Photobleaching: Prolonged exposure to the excitation light source can lead to the irreversible degradation of the fluorophore.
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer are set appropriately for DCP.
-
Chemical Quenchers: The presence of certain molecules in your sample, such as oxygen, heavy atoms, or electron-rich species like amines, can quench the fluorescence of pyrene derivatives.[5]
Q2: I observe a broad, red-shifted emission in my fluorescence spectrum. What does this indicate?
A: A broad, structureless, and red-shifted emission band, typically appearing around 460-550 nm for pyrene derivatives, is characteristic of excimer formation.[2] Excimers are excited-state dimers that form when a fluorophore in its excited state interacts with a ground-state molecule of the same kind. This is a strong indication of aggregation.
Q3: How does solvent polarity affect the fluorescence of DCP?
A: DCP is a known polarity-sensitive probe. As the polarity of the solvent increases, a significant red-shift in the fluorescence emission maximum is typically observed.[3] Uniquely, DCP maintains a high fluorescence quantum yield across a wide range of solvent polarities.[3] However, very high polarity can sometimes lead to a decrease in fluorescence intensity.
Q4: What is the recommended storage procedure for DCP?
A: DCP should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, it is advisable to store it as a solid under an inert atmosphere. Solutions of DCP should be freshly prepared for experiments and protected from light.
Troubleshooting Guides
Issue 1: Unexpected Fluorescence Quenching
Symptoms:
-
Significantly lower fluorescence intensity than expected.
-
Non-linear relationship between fluorescence intensity and concentration.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Aggregation-Caused Quenching (ACQ) | - Dilute your sample to a lower concentration. - Use a "good" solvent in which DCP is highly soluble. - Perform a solvent study by titrating a "poor" solvent into a "good" solvent to confirm aggregation.[1] |
| Presence of Quenchers | - Deoxygenate your solutions by bubbling with nitrogen or argon gas. - If your sample contains potential quenchers (e.g., certain amino acids, metal ions), consider purification or the use of a chelating agent. |
| Photobleaching | - Minimize the exposure time of your sample to the excitation light. - Use a lower excitation intensity if possible. - Employ an anti-fade reagent in your mounting medium for microscopy applications. |
Issue 2: Poor Labeling Efficiency with Proteins
Symptoms:
-
Low fluorescence signal from your protein conjugate.
-
Precipitation of the protein during the labeling reaction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Reaction Conditions | - Optimize the pH of the reaction buffer. The dichlorotriazine moiety of DCP reacts with nucleophilic groups on proteins, such as the epsilon-amino group of lysine, which is favored at slightly basic pH (typically pH 8-9). - Adjust the molar ratio of DCP to protein. Too high a ratio can lead to over-labeling and precipitation.[6] |
| Protein Instability | - Ensure your protein is stable and properly folded in the chosen reaction buffer. - The addition of organic co-solvents to dissolve DCP may destabilize some proteins. Minimize the percentage of organic solvent. |
| Hydrolysis of DCP | - Prepare the DCP solution immediately before starting the labeling reaction. The dichlorotriazine group is susceptible to hydrolysis, especially at higher pH. |
Data Presentation
Photophysical Properties of DCP in Various Solvents
The following table summarizes the fluorescence lifetime and Stokes shift of DCP in a selection of solvents, demonstrating its sensitivity to the local environment.
| Solvent | Fluorescence Lifetime (ns) | Stokes Shift (cm⁻¹) |
| n-Heptane | 2.8 | 490 |
| Toluene | 3.4 | 2030 |
| Ethyl Acetate | - | 3160 |
| Acetonitrile | 4.2 | 4050 |
| (Data sourced from[3]) |
Experimental Protocols
General Protocol for Protein Labeling with DCP
This protocol provides a general guideline for the covalent labeling of proteins with DCP. Optimization may be required for specific proteins.
-
Protein Preparation: Prepare a solution of the protein to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 1-10 mg/mL.
-
DCP Solution Preparation: Immediately before use, prepare a stock solution of DCP (e.g., 10 mg/mL) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: While gently stirring, add the DCP stock solution dropwise to the protein solution. A common starting point is a 10-fold molar excess of DCP to protein.
-
Incubation: Incubate the reaction mixture in the dark with gentle stirring for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted DCP and any byproducts by gel filtration (e.g., using a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the pyrene moiety (at its absorption maximum, typically around 345 nm).
Visualizations
Logical Workflow for Troubleshooting Fluorescence Quenching
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The fluorescence of some dipolar NN-dialkyl-4-(dichloro-1,3,5-triazinyl)anilines. Part 2. Temperature and solvent effects on the radiationless decay of an intramolecular charge-transfer excited singlet state - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Pyrene-based aggregation-induced emission: A bridge model to regulate aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
improving signal-to-noise ratio with 1-(Dichloro-1,3,5-triazinyl)-pyrene
Welcome to the technical support center for 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of DCP for fluorescent labeling and improving signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCP)?
This compound (DCP) is an amine-reactive fluorescent probe. It belongs to the family of dichlorotriazine dyes, which are known for their ability to form stable covalent bonds with primary amines, such as the lysine residues found on proteins. The pyrene moiety of DCP is a well-known fluorophore with a high quantum yield, making it a bright and sensitive label for various biological applications.[1][2]
Q2: What are the main applications of DCP?
DCP is primarily used for the fluorescent labeling of proteins and other biomolecules containing primary amines.[1] Its sensitivity to the polarity of its microenvironment also makes it a useful probe for studying protein conformation and binding events.[2]
Q3: What are the key advantages of using DCP?
The primary advantage of DCP is its high fluorescence quantum yield, which is largely insensitive to the polarity of the solvent.[2] This property can lead to a consistently strong signal and an improved signal-to-noise ratio in various experimental conditions. The dichlorotriazine reactive group forms a stable covalent bond with proteins, ensuring the label remains attached throughout the experiment.
Q4: How should I store and handle DCP?
DCP should be stored in a cool, dark, and dry place to prevent degradation. It is recommended to store it desiccated at -20°C for long-term storage. When preparing solutions, use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the dye immediately before use, as it is susceptible to hydrolysis in aqueous environments.[3]
Troubleshooting Guide
This section addresses common issues encountered during labeling experiments with DCP, focusing on improving the signal-to-noise ratio.
Low Fluorescence Signal or Low Signal-to-Noise Ratio
Problem: The fluorescence intensity of the labeled protein is weak, or the signal is difficult to distinguish from the background noise.
| Possible Cause | Recommended Solution |
| Low Labeling Efficiency (Low Degree of Labeling - DOL) | - Optimize pH: Ensure the labeling reaction is performed at an optimal pH, typically between 8.5 and 9.5, to ensure the primary amines on the protein are deprotonated and reactive. - Increase Dye-to-Protein Ratio: Systematically increase the molar ratio of DCP to your protein. A starting point of a 10-20 fold molar excess of dye is often recommended for amine-reactive dyes.[3] - Check Protein Concentration: Ensure the protein concentration is adequate, typically 2-10 mg/mL, for an efficient labeling reaction.[4] - Confirm Amine Availability: Verify that your protein of interest has accessible primary amine groups (lysine residues or N-terminus). |
| Dye Hydrolysis | - Prepare Fresh Dye Solution: Dissolve DCP in anhydrous DMSO or DMF immediately before starting the labeling reaction. Avoid storing the dye in solution.[3] - Minimize Reaction Time in Aqueous Buffer: While the reaction needs to occur in an aqueous buffer for the protein, minimize the time the dye is in this environment before it has a chance to react. |
| Fluorescence Quenching | - Determine DOL: An excessively high degree of labeling can lead to self-quenching, where fluorophores in close proximity to each other on the same protein molecule reduce each other's fluorescence. Aim for a DOL between 2 and 10 for antibodies.[5] - Purify Labeled Protein: Ensure all unconjugated dye is removed after the labeling reaction, as free dye in solution can contribute to background and potentially quench the signal of the conjugated dye. |
| Photobleaching | - Use Antifade Reagents: When imaging, use a mounting medium containing an antifade reagent to protect the fluorophore from photobleaching.[6] - Minimize Light Exposure: Reduce the intensity and duration of excitation light during microscopy. |
High Background Fluorescence
Problem: The background fluorescence is high, making it difficult to discern the specific signal from the labeled protein.
| Possible Cause | Recommended Solution |
| Non-specific Binding of DCP | - Optimize Blocking: For imaging applications, use an appropriate blocking buffer (e.g., BSA or serum from the same species as the secondary antibody if applicable) to block non-specific binding sites. - Increase Washing Steps: Increase the number and duration of washing steps after the labeling and staining procedures to remove any non-covalently bound dye.[6] |
| Presence of Unconjugated Dye | - Thorough Purification: Use size-exclusion chromatography (e.g., a desalting column) or dialysis to effectively remove all free DCP after the labeling reaction.[7][8] |
| Autofluorescence | - Use Spectral Unmixing: If the sample has significant autofluorescence, use a microscope with spectral imaging and linear unmixing capabilities to separate the specific DCP signal from the autofluorescence. - Use a Red-Shifted Dye: If autofluorescence in the blue or green channel is a major issue, consider using a fluorescent probe that excites and emits at longer wavelengths. |
| Contaminated Buffers or Reagents | - Use High-Purity Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water and are free from fluorescent contaminants. |
Experimental Protocols
Protocol 1: Protein Labeling with this compound (DCP)
This protocol provides a general guideline for labeling proteins with DCP. Optimization of the dye-to-protein ratio and reaction time may be necessary for your specific protein.
Materials:
-
This compound (DCP)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.5
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare the Protein:
-
Dissolve or dialyze your protein into the Labeling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.
-
-
Prepare the DCP Stock Solution:
-
Immediately before use, dissolve DCP in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the DCP stock solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess is a good starting point).
-
While gently stirring the protein solution, slowly add the DCP stock solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a desalting column equilibrated with your desired storage buffer.
-
The first colored band to elute from the column is the labeled protein.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the excitation maximum of pyrene (~345 nm, A345).
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients to determine the DOL. The extinction coefficient for pyrene is approximately 40,000 M⁻¹cm⁻¹ at 345 nm.[9]
-
Workflow for Protein Labeling and Purification
Caption: Workflow for labeling proteins with DCP.
Data Presentation
| Parameter | This compound (DCP) | Notes |
| Reactive Group | Dichlorotriazine | Reacts with primary amines (lysines, N-terminus) |
| Excitation Max (approx.) | ~345 nm | In organic solvents, may shift slightly upon conjugation |
| Emission Max (approx.) | ~375 nm, ~395 nm | Exhibits characteristic vibronic peaks of pyrene |
| Extinction Coefficient (ε) | ~40,000 M⁻¹cm⁻¹ at 345 nm[9] | In methanol |
| Quantum Yield (Φ) | High and relatively insensitive to solvent polarity[2] | A key advantage for robust signal |
| Recommended Reaction pH | 8.5 - 9.5 | For efficient reaction with primary amines |
| Recommended Solvent | Anhydrous DMSO or DMF | For dissolving the dye |
Signaling Pathway and Logical Relationships
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Troubleshooting workflow for low signal-to-noise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(Dichloro-1,3,5-triazinyl)-pyrene Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 1-(Dichloro-1,3,5-triazinyl)-pyrene (PyTC2) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PyTC2) and what are its primary applications?
A1: this compound is a fluorescent dye that is primarily used as a polarity probe in various research applications.[1][2] Its fluorescence emission spectrum is sensitive to the polarity of its microenvironment, which allows for the characterization of local parameters in complex systems.[1] It is also utilized in fluorescent labeling of biomolecules.
Q2: What are the recommended solvents for dissolving PyTC2?
A2: PyTC2 is soluble in a range of organic solvents. For stock solutions, high-purity, anhydrous grades of the following solvents are recommended:
-
Aprotic Solvents:
-
Chloroform
-
Dichloromethane (recommended for better photostability)[2]
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Toluene
-
-
Protic Solvents:
-
Due to the reactive nature of the dichlorotriazinyl group, prolonged storage in protic solvents is generally not recommended due to the risk of solvolysis. For reactions with hydroxyl-containing molecules, the reaction is typically carried out in an aqueous solution at a pH greater than 9.
-
Q3: What are the recommended storage conditions for PyTC2 solid and its solutions?
A3: To ensure the longevity of PyTC2, proper storage is crucial.
| Form | Storage Temperature | Light Conditions | Other Precautions |
| Solid | Room Temperature or -20°C | Protect from light | Store in a desiccator to keep dry. |
| Stock Solutions | ≤–20°C | Protect from light in amber vials or wrapped in foil. | Use anhydrous solvents and seal containers tightly to prevent moisture contamination. For long-term storage, consider aliquoting to minimize freeze-thaw cycles. |
This information is based on general best practices for fluorescent dyes and related compounds.
Q4: What is the expected shelf life of PyTC2 solutions?
Experimental Protocols
Protocol for Preparation of a 1 mM Stock Solution of PyTC2 in DMF
-
Materials:
-
This compound (MW: 350.2 g/mol )
-
Anhydrous Dimethylformamide (DMF)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the vial of solid PyTC2 to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of PyTC2 (e.g., 0.35 mg) in a clean, dry microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMF to achieve a 1 mM concentration (e.g., 1 mL for 0.35 mg of PyTC2).
-
Cap the tube tightly and vortex thoroughly until all the solid has dissolved.
-
For storage, wrap the tube in aluminum foil to protect it from light and store it at -20°C.
-
Stability of this compound Solutions
The stability of PyTC2 solutions can be influenced by several factors, including the solvent, pH, light exposure, and temperature. The dichlorotriazinyl group is susceptible to hydrolysis, and the pyrene moiety is prone to photobleaching.
Table of Solution Stability:
| Solvent | pH | Light Exposure | Temperature | Expected Stability | Potential Degradation |
| Aprotic (e.g., DMF, DMSO, Dichloromethane) | Neutral | Dark | -20°C | Weeks to months (if anhydrous) | Minimal |
| Neutral | Ambient Light | Room Temp | Hours to days | Photodegradation of pyrene | |
| Protic (e.g., Water, Ethanol) | Neutral | Dark | Room Temp | Minutes to hours | Hydrolysis/Solvolysis of dichlorotriazinyl group |
| Alkaline (>9) | Dark | Room Temp | Minutes (during reaction) | Rapid hydrolysis and reaction with nucleophiles | |
| Acidic (<5) | Dark | Room Temp | Unstable | Acid-catalyzed hydrolysis | |
| Chlorinated (e.g., Chloroform) | Neutral | UV Light | Room Temp | Minutes to hours | Rapid photodecomposition[2] |
Note: This data is largely qualitative and based on the known reactivity of dichlorotriazine and pyrene derivatives. Quantitative stability data for PyTC2 is not extensively published. It is highly recommended to prepare fresh solutions for sensitive experiments.
Troubleshooting Guide
Issue 1: Weak or No Fluorescence Signal
-
Possible Cause: Incorrect Excitation/Emission Wavelengths: You may be using suboptimal filter sets for your instrument.
-
Solution: Check the spectral properties of PyTC2 in your solvent of choice. The excitation maximum is typically around 340 nm, with emission in the 375-400 nm range, which can shift based on solvent polarity.[1]
-
-
Possible Cause: Low Concentration: The concentration of your PyTC2 solution may be too low.
-
Solution: Prepare a fresh, more concentrated stock solution and perform a titration to find the optimal working concentration for your experiment.
-
-
Possible Cause: Fluorescence Quenching: The fluorescence of pyrene derivatives can be quenched by various substances.
-
Solution: Ensure high-purity solvents and reagents. If quenching is suspected, identify and remove the quenching agent if possible. Common quenchers include dissolved oxygen and heavy metal ions.
-
Issue 2: High Background Fluorescence
-
Possible Cause: Autofluorescence: Your sample may contain endogenous fluorescent molecules.
-
Solution: Include an unstained control sample to measure the background autofluorescence and subtract it from your experimental samples.
-
-
Possible Cause: Contaminated Solvents or Reagents: Impurities in your solvents or buffers may be fluorescent.
-
Solution: Use high-purity, spectroscopy-grade solvents and reagents. Check the fluorescence of your buffer system before adding PyTC2.
-
Issue 3: Inconsistent or Drifting Fluorescence Readings
-
Possible Cause: Photobleaching: The pyrene fluorophore can be susceptible to photodegradation upon prolonged or high-intensity light exposure.
-
Solution: Minimize the exposure of your sample to the excitation light. Use the lowest possible excitation intensity and acquire data efficiently. Consider using an anti-fade reagent if compatible with your experimental setup.
-
-
Possible Cause: Precipitation: PyTC2 may precipitate out of solution, especially if a stock solution in an organic solvent is diluted into an aqueous buffer.
-
Solution: Ensure that the final concentration of the organic solvent in your aqueous solution is low enough to maintain solubility. Vortex the solution well after dilution.
-
-
Possible Cause: Hydrolysis of the Dichlorotriazinyl Group: In the presence of water, the dichlorotriazinyl group can hydrolyze, which may alter the fluorescence properties of the molecule.
-
Solution: Use anhydrous solvents for preparing stock solutions. For experiments in aqueous media, prepare the solution immediately before use and consider using a buffer to maintain a stable pH.
-
Visualizations
References
Technical Support Center: Purification of 1-(Dichloro-1,3,5-triazinyl)-pyrene Labeled Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of biomolecules labeled with 1-(Dichloro-1,3,5-triazinyl)-pyrene (DTAF-pyrene).
Troubleshooting Guides
This section addresses common issues encountered during the purification of DTAF-pyrene labeled conjugates.
Issue 1: Low or No Fluorescence Signal After Purification
A weak or absent fluorescence signal can be alarming but is often resolvable by systematically evaluating the labeling and purification steps.
| Possible Cause | Recommended Solution & Optimization |
| Inefficient Labeling Reaction | Verify Labeling Chemistry: Ensure the reactive dichlorotriazinyl group of DTAF-pyrene is compatible with the functional groups on your biomolecule (typically primary amines).[1] Optimize Reaction pH: For reactions with primary amines, maintain a pH between 8.3 and 8.5 to ensure the amino groups are deprotonated and reactive.[1] Avoid buffers containing primary amines like Tris, as they will compete with your biomolecule for the dye. Assess Dye Quality: Use fresh, high-quality DTAF-pyrene. Ensure it has been stored correctly, protected from light and moisture, to prevent degradation.[1] Prepare dye solutions in an anhydrous solvent like DMSO or DMF immediately before use. |
| Hydrolysis of DTAF-pyrene | The dichlorotriazinyl group is susceptible to hydrolysis, especially at alkaline pH, which renders the dye inactive.[1] Minimize the time the dye is in aqueous solution before it has a chance to react with the biomolecule. |
| Over-labeling and Self-Quenching | A high degree of labeling can lead to fluorescence quenching, where the pyrene molecules interact and diminish each other's signal.[2] Reduce the molar ratio of dye to biomolecule in the labeling reaction to achieve a lower, optimal degree of labeling (DOL).[3] |
| Precipitation of the Conjugate | Dye Hydrophobicity: Pyrene is a hydrophobic molecule. High labeling ratios can increase the hydrophobicity of the conjugate, leading to aggregation and precipitation.[4] Consider using a lower dye-to-biomolecule ratio. Solvent Concentration: The organic solvent used to dissolve the DTAF-pyrene (e.g., DMSO, DMF) can cause precipitation of the biomolecule if the final concentration is too high. |
| Loss of Conjugate During Purification | Membrane Adsorption: Proteins and other biomolecules can adsorb to the surfaces of dialysis membranes or chromatography media.[5] For dialysis, consider using membranes with low protein binding properties. Incorrect MWCO: If using dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain your conjugate while allowing the free dye to pass through.[6] |
Issue 2: Presence of Free Dye After Purification
Residual unconjugated DTAF-pyrene can interfere with downstream applications and lead to inaccurate quantification.
| Possible Cause | Recommended Solution & Optimization |
| Inefficient Purification | Extend Dialysis Time: Ensure dialysis is carried out for a sufficient duration with multiple buffer changes to allow for the complete removal of the small molecular weight dye. A typical procedure involves dialyzing for 1-2 hours, changing the buffer, and repeating this process, followed by an overnight dialysis.[7] Optimize Gel Filtration: If using size-exclusion chromatography, ensure the column is adequately packed and equilibrated. The choice of resin should be appropriate for the size difference between the conjugate and the free dye. Check for Dye Aggregation: Unconjugated dye may form aggregates that co-elute with the labeled conjugate during size-exclusion chromatography. Ensure the dye is fully solubilized before the labeling reaction. |
| Hydrolyzed Dye | Hydrolyzed DTAF-pyrene, while unreactive, still needs to be removed. Standard purification methods like dialysis and gel filtration are effective. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my DTAF-pyrene labeled conjugate?
The choice between size-exclusion chromatography (gel filtration) and dialysis depends on factors like sample volume, concentration, and the desired speed of purification.
| Method | Advantages | Disadvantages | Best For |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | - Fast and efficient for desalting and buffer exchange.[8] - Good for removing unincorporated labels. | - Can lead to sample dilution. - Potential for sample loss on the column. | - Rapid purification of small to medium sample volumes. |
| Dialysis | - Gentle on the sample, preserving its native state.[5] - Cost-effective and scalable for various volumes.[5] - High recovery rates are possible. | - Time-consuming, often requiring overnight incubation and multiple buffer changes.[7] | - Thorough removal of small molecules from larger sample volumes where time is not a critical factor. |
Q2: How can I determine the concentration and degree of labeling (DOL) of my purified conjugate?
The concentration and DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of pyrene (around 340 nm).
The following formulas are used:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Degree of Labeling (DOL) = A_max / (ε_dye × Protein Concentration (M))
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the pyrene absorbance maximum.
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of DTAF-pyrene at its absorbance maximum.[9][10][11]
An optimal DOL for antibodies is typically between 2 and 10.[11]
Q3: What is the impact of DTAF-pyrene hydrolysis on my experiment?
The dichlorotriazinyl group of DTAF-pyrene can react with water (hydrolysis), especially under the alkaline conditions used for labeling amines. This reaction forms a hydroxyl-triazine derivative that is no longer reactive towards amines. This hydrolyzed dye will not label your biomolecule and will need to be removed during the purification process. The presence of hydrolyzed dye can lead to an overestimation of the amount of reactive dye available, potentially resulting in a lower than expected degree of labeling.
Q4: Can I reuse my size-exclusion column for purifying different conjugates?
It is generally recommended to dedicate a column to a specific type of conjugate to avoid cross-contamination. If you must reuse a column, ensure it is thoroughly cleaned and regenerated according to the manufacturer's instructions between uses.
Experimental Protocols
Protocol 1: Purification of DTAF-pyrene Labeled Conjugates using Size-Exclusion Chromatography (Gel Filtration)
This method separates molecules based on their size, effectively removing the smaller, unconjugated DTAF-pyrene from the larger labeled biomolecule.
Materials:
-
DTAF-pyrene labeled conjugate solution.
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibration/elution buffer (e.g., PBS, pH 7.4).
-
Fraction collector or collection tubes.
Procedure:
-
Column Preparation: Pack the size-exclusion column with the appropriate resin according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column by washing it with at least two to three column volumes of the elution buffer.
-
Sample Application: Carefully apply the DTAF-pyrene labeled conjugate solution to the top of the column.
-
Elution: Begin the elution with the buffer and start collecting fractions. The larger, labeled conjugate will elute first, followed by the smaller, unconjugated dye.
-
Fraction Analysis: Monitor the fractions for protein (e.g., by absorbance at 280 nm) and for the pyrene dye (by absorbance around 340 nm or by fluorescence).
-
Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the sample using a centrifugal filter device.
Protocol 2: Purification of DTAF-pyrene Labeled Conjugates using Dialysis
This technique utilizes a semi-permeable membrane to separate the large labeled conjugate from the small, free DTAF-pyrene.
Materials:
-
DTAF-pyrene labeled conjugate solution.
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for an antibody conjugate).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Large beaker and magnetic stir plate.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water.
-
Sample Loading: Load the conjugate solution into the dialysis tubing or cassette.
-
Dialysis: Place the sealed dialysis unit in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[7] Stir the buffer gently at 4°C.
-
Buffer Changes: Dialyze for 1-2 hours, then replace the buffer with a fresh batch. Repeat this step at least twice. For thorough removal of the free dye, perform a final dialysis overnight.[7]
-
Sample Recovery: Carefully remove the purified conjugate from the dialysis unit.
Visualizations
Caption: Experimental workflow for DTAF-pyrene conjugation and purification.
Caption: Troubleshooting logic for low fluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. benchchem.com [benchchem.com]
- 5. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
avoiding non-specific binding of dichlorotriazinyl pyrene
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding of dichlorotriazinyl pyrene (DCP) and other amine-reactive fluorescent dyes during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Dichlorotriazinyl Pyrene (DCP) and what causes its non-specific binding?
Dichlorotriazinyl pyrene (DCP) is a fluorescent dye used to label proteins and other biomolecules. It belongs to the class of amine-reactive dyes, meaning it forms stable covalent bonds with non-protonated aliphatic amine groups, such as the N-terminus of a protein or the ε-amino group of lysine residues.[1] This reaction is most efficient at a slightly basic pH (8.3-9.0).[1][2]
Non-specific binding (NSB) occurs when the dye interacts with surfaces or molecules other than its intended target. The primary causes of NSB for fluorescent dyes like DCP include:
-
Hydrophobic Interactions: The pyrene component of DCP is aromatic and hydrophobic, leading to interactions with hydrophobic surfaces on proteins, membranes, or plasticware. Studies have shown a strong correlation between a dye's hydrophobicity and its tendency for non-specific binding.[3][4]
-
Ionic Interactions: Charged regions on the dye molecule can interact with oppositely charged patches on proteins or surfaces, especially at low ionic strengths.[5]
-
Excess Dye Concentration: Using a higher-than-necessary concentration of the dye can lead to increased background signal and off-target reactions.[6][7][8]
-
Inadequate Blocking: Failure to properly block all potential non-specific binding sites on surfaces (like microplates or blotting membranes) can result in high background fluorescence.[6][8]
Troubleshooting Guides
Q2: I'm observing high background fluorescence in my experiment. How can I reduce it?
High background fluorescence is a common issue that can obscure specific signals. Follow this troubleshooting workflow to identify and solve the problem.
Step 1: Optimize Blocking and Washing
Inadequate blocking is a primary cause of non-specific binding. The ideal blocking buffer binds to all unoccupied sites on the solid phase (e.g., membrane, microplate) without interfering with the specific antibody-antigen interaction.[9]
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Coats surfaces with a layer of protein, preventing non-specific adsorption.[10] | Single-ingredient, good for most situations, suitable for phospho-protein detection.[10][11] | More expensive than milk, potential for cross-reactivity if using anti-bovine antibodies.[10] |
| Non-fat Dry Milk | 3-5% (w/v) | A complex mixture of proteins that block non-specific sites. | Inexpensive and readily available.[11] | Contains phosphoproteins (casein) that interfere with phospho-detection; can increase background in some fluorescent channels.[10][11] |
| Normal Serum | 1-5% (v/v) | Contains immunoglobulins that block non-specific binding of antibodies from the same species.[12] | Highly effective at preventing secondary antibody non-specific binding.[12] | Must be from the same species as the secondary antibody to avoid cross-reactivity.[12] |
| Tween 20 / Triton X-100 | 0.05-0.2% (v/v) | Non-ionic detergents that disrupt weak, non-specific hydrophobic interactions. | Reduces background when added to wash buffers and antibody diluents.[10][13] | Can potentially disrupt specific protein-protein interactions at high concentrations. |
| Protein-Free Blockers | Varies (Commercial) | Contain non-protein compounds that adsorb to surfaces.[11] | Eliminates cross-reactivity issues with protein-based blockers; suitable for avidin-biotin systems.[11] | Commercial reagents with associated cost. |
Recommendations:
-
Incubate your sample with a blocking buffer for at least 1 hour at room temperature.[11]
-
Always use the same buffer base (e.g., PBS or TBS) for blocking, antibody dilutions, and washes to maintain a consistent chemical environment.[9]
-
Increase the number and duration of wash steps after incubation with the dye or antibodies.[6][14] Adding a mild detergent like Tween 20 (0.05%) to your wash buffer is highly recommended.[13]
Step 2: Adjust Buffer Conditions
The pH and ionic strength of your buffers can significantly impact non-specific binding.[15][16]
Table 2: Effect of Buffer Parameters on Non-Specific Binding
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | For the labeling reaction, a slightly basic pH (8.3-9.0) is required to ensure the target amine groups are deprotonated and reactive.[1] For subsequent binding assays, using a buffer closer to physiological pH (7.2-7.4) can help minimize charge-based non-specific interactions.[17] |
| Ionic Strength (Salt Conc.) | 150 - 500 mM NaCl | Low ionic strength can enhance non-specific binding due to electrostatic interactions.[16] Increasing the salt concentration (e.g., from 150 mM to 500 mM NaCl) can disrupt these weak ionic interactions and decrease non-specific binding.[18][19] |
Step 3: Optimize the Labeling Protocol
Excessive dye or prolonged incubation can lead to off-target labeling and high background.
-
Titrate the Dye: The optimal dye-to-protein molar ratio varies. Start by testing several ratios (e.g., 3:1, 10:1, 15:1) to find the one that provides sufficient signal without increasing background.[20] Titration is a critical first step in reducing non-specific binding.[12]
-
Control Incubation Time: A typical incubation time for labeling is 1 hour at room temperature.[20][21] While longer times can increase the degree of labeling, they can also increase non-specific reactions.[20]
-
Purify the Conjugate: It is crucial to remove any unbound, free dye after the labeling reaction. Use a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled protein from the smaller, unbound dye molecules.[1][2]
Q3: How can I design an experiment to test for non-specific binding?
A well-designed control experiment is essential to confirm that your signal is specific. This often involves a "pull-down" or immunoprecipitation-style experiment followed by detection.
Detailed Experimental Protocols
Protocol 1: Standard Protein Labeling with DCP
This protocol is a starting point and should be optimized for your specific protein.
Materials:
-
Protein solution (2-3 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3).[20][21]
-
DCP stock solution (10 mg/mL in anhydrous DMSO or DMF).[1][21]
-
Quenching buffer (1.5 M hydroxylamine or 1 M Tris-HCl, pH 8.5).[21]
-
Purification column (e.g., Sephadex G-25).
Procedure:
-
Prepare the protein solution. If the protein is in a buffer containing amines (like Tris), it must be dialyzed against an amine-free buffer like PBS first, followed by adjustment with bicarbonate.[1]
-
Prepare the DCP stock solution immediately before use, as reactive dyes are not stable in solution.[1]
-
While gently stirring, slowly add the desired volume of DCP stock solution to the protein solution.[21]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[21]
-
(Optional) Stop the reaction by adding quenching buffer and incubating for another 15-30 minutes.[20][21]
-
Separate the labeled protein from the free dye using a gel filtration column equilibrated with your desired storage buffer (e.g., PBS).[1]
Protocol 2: Quantifying Non-Specific Binding to a Surface
This protocol helps determine if the DCP-labeled protein is non-specifically binding to the experimental surface (e.g., a 96-well plate).
Materials:
-
Purified DCP-labeled protein.
-
A non-target protein (e.g., BSA) labeled with DCP as a negative control.
-
96-well microplate (or other relevant surface).
-
Blocking buffer (e.g., 3% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Plate reader capable of fluorescence detection.
Procedure:
-
Coat Wells: Leave half of the wells uncoated and coat the other half with your target antigen.
-
Block: Block all wells with blocking buffer for 1-2 hours at room temperature to prevent non-specific adsorption to the plastic.
-
Wash: Wash all wells 3x with wash buffer.
-
Incubate:
-
To the uncoated, blocked wells, add your DCP-labeled protein. This measures binding to the blocked surface itself.
-
To the antigen-coated, blocked wells, add your DCP-labeled protein. This measures total binding (specific + non-specific).
-
To separate antigen-coated, blocked wells, add the DCP-labeled non-target protein (e.g., DCP-BSA). This measures non-specific binding of a similarly labeled protein.
-
-
Incubate for 1 hour at room temperature.
-
Wash: Wash all wells 5x with wash buffer to remove unbound protein.
-
Read: Read the fluorescence intensity in each well using a plate reader.
Analysis: A high signal in the uncoated wells or in the wells with the non-target protein indicates a significant non-specific binding problem that needs to be addressed by optimizing blocking, washing, or buffer conditions as described above.
References
- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 4. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonspecificity fingerprints for clinical-stage antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. biotium.com [biotium.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 21. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: 1-(Dichloro-1,3,5-triazinyl)pyrene Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 1-(dichloro-1,3,5-triazinyl)pyrene.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 1-(dichloro-1,3,5-triazinyl)pyrene?
A1: The most common byproducts encountered during the Friedel-Crafts reaction between pyrene and cyanuric chloride are:
-
Unreacted Starting Materials: Residual pyrene and cyanuric chloride.
-
Hydrolysis Products: The dichlorotriazine ring is susceptible to hydrolysis, which can lead to the formation of 2-chloro-4-hydroxy-6-(pyren-1-yl)-1,3,5-triazine and 2,4-dihydroxy-6-(pyren-1-yl)-1,3,5-triazine.
-
Polysubstituted Pyrene: Although less common under controlled conditions, there is a possibility of di- or tri-substitution of the pyrene ring with the triazine moiety.[1][2]
Q2: My final product is an oil instead of a solid. What should I do?
A2: An oily product often indicates the presence of impurities or residual solvent.[3] Here are a few troubleshooting steps:
-
Ensure Complete Solvent Removal: Use a high-vacuum line to thoroughly remove any remaining solvent from your product.
-
Trituration: Try stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes). This can often induce precipitation of the product.
-
Purification: If trituration fails, the oil should be purified by column chromatography.[4]
Q3: The color of my product is darker than expected (e.g., yellow or brown). How can I decolorize it?
A3: A darker color usually points to impurities.
-
Recrystallization with Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[5]
-
Column Chromatography: A well-run column chromatography can effectively separate the desired colorless or pale-yellow product from colored impurities.
Q4: How can I monitor the progress of the reaction and the purity of the product?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction and assessing purity.
-
Visualization: Pyrene and its derivatives are often fluorescent and can be visualized under UV light (254 nm or 365 nm).[6][7] Staining with p-anisaldehyde or permanganate can also be used.[8]
-
Mobile Phase: A mixture of hexane and a more polar solvent like dichloromethane or ethyl acetate is a good starting point for developing a TLC method.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions as the Lewis acid catalyst (AlCl₃) is moisture-sensitive. Extend the reaction time or slightly increase the temperature. |
| Product loss during work-up. | During the aqueous work-up to remove the AlCl₃ catalyst, ensure the pH is carefully controlled to avoid excessive hydrolysis of the dichlorotriazine group.[9] | |
| Multiple Spots on TLC Close to the Product Spot | Formation of hydrolysis byproducts. | Minimize exposure to water during the reaction and work-up. Purify the crude product using column chromatography with a shallow gradient of a polar solvent. |
| Polysubstitution of pyrene.[1][2] | Use a 1:1 molar ratio of pyrene to cyanuric chloride. Running the reaction at a lower temperature can also favor mono-substitution.[10] | |
| Product is an Oily or Gummy Solid | Presence of unreacted starting materials or byproducts.[3] | Triturate the crude product with a non-polar solvent like hexanes to induce crystallization. If this fails, purify by column chromatography.[4] |
| Residual solvent. | Dry the product under high vacuum for an extended period. | |
| Unexpected Peaks in NMR Spectrum | Presence of hydrolysis byproducts. | Look for signals corresponding to hydroxyl groups on the triazine ring. |
| Unreacted pyrene or cyanuric chloride. | Compare the spectrum with the known spectra of the starting materials.[11][12] | |
| Residual AlCl₃ complex. | Ensure the aqueous work-up was thorough. Washing with a dilute acid solution can help break up the complex.[9] |
Experimental Protocols
Protocol 1: Purification of 1-(Dichloro-1,3,5-triazinyl)pyrene by Column Chromatography
This protocol is designed to separate the desired product from unreacted pyrene, cyanuric chloride, and hydrolysis byproducts.
1. Preparation of the Column:
- Use silica gel as the stationary phase.
- Create a slurry of the silica gel in hexane and pack the column.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of dichloromethane.
- In a separate flask, add a small amount of silica gel and add the dissolved product.
- Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
- Carefully add this powder to the top of the packed column.
3. Elution:
- Start with a non-polar mobile phase, such as 100% hexane, to elute unreacted pyrene.
- Gradually increase the polarity by adding dichloromethane or ethyl acetate. A common starting gradient is from 1% to 10% ethyl acetate in hexane.
- Monitor the fractions by TLC to identify the fractions containing the pure product.
4. Product Isolation:
- Combine the pure fractions and remove the solvent using a rotary evaporator.
- Dry the solid product under high vacuum.
Protocol 2: Recrystallization of 1-(Dichloro-1,3,5-triazinyl)pyrene
Recrystallization is an effective final purification step to obtain a highly pure, crystalline product.
1. Solvent Selection:
- A mixed solvent system is often effective. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., toluene or dichloromethane) and a solvent in which it is less soluble (e.g., hexane or ethanol).[13][14]
2. Dissolution:
- In a flask, dissolve the impure product in a minimal amount of the hot "good" solvent (e.g., toluene).
3. Decolorization (if necessary):
- If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Perform a hot filtration to remove the charcoal.
4. Crystallization:
- Slowly add the "poor" solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
5. Isolation:
- Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Data Presentation
Table 1: TLC Visualization of Key Compounds
| Compound | Visualization Method | Appearance |
| Pyrene | UV Light (254 nm) | Fluorescent blue spot |
| Cyanuric Chloride | p-Anisaldehyde stain and heating | May appear as a faint spot |
| 1-(Dichloro-1,3,5-triazinyl)pyrene | UV Light (254 nm) | Dark spot (quenching) |
| Hydrolysis Byproducts | UV Light (254 nm) | May show different fluorescence or quenching |
Visualizations
References
- 1. testbook.com [testbook.com]
- 2. Polysubstitutiion is a major drawback in | Filo [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrene(129-00-0) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Quantum Yield of 1-(Dichloro-1,3,5-triazinyl)-pyrene Adducts
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1-(Dichloro-1,3,5-triazinyl)-pyrene and its adducts. Our goal is to help you enhance the fluorescence quantum yield of your compounds and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (QY) and why is it crucial for this compound adducts?
A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is essential for applications that require bright fluorescent signals, such as in bioimaging, chemical sensors, and organic light-emitting diodes (OLEDs). For this compound adducts, a high QY ensures greater sensitivity and a better signal-to-noise ratio in these applications.
Q2: My this compound adduct shows a broad, red-shifted emission band at higher concentrations. What is causing this?
A2: This phenomenon is likely due to the formation of excimers. An excimer is an "excited-state dimer" that forms when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. This is a common occurrence in concentrated solutions or in the solid state where the pyrene moieties are in close proximity, allowing their planar structures to stack via π-π interactions. Excimer emission is typically broad, lacks a defined vibrational structure, and occurs at a longer wavelength (lower energy) than the monomer emission, often leading to a decrease in the overall quantum yield.
Q3: What is Aggregation-Caused Quenching (ACQ) and how does it affect my experiments with pyrene adducts?
A3: Aggregation-Caused Quenching (ACQ) is a common issue where the fluorescence of a compound is strong in dilute solutions but becomes significantly weaker at high concentrations or in the solid state. For pyrene derivatives, ACQ is primarily caused by the formation of non-emissive or weakly emissive aggregates and excimers through π-π stacking. These aggregates provide pathways for non-radiative decay, where the excitation energy is lost as heat instead of being emitted as light, thus "quenching" the fluorescence. Overcoming ACQ is a key challenge in designing fluorescent materials for solid-state applications.
Q4: How does solvent polarity affect the quantum yield of this compound adducts?
A4: The choice of solvent can significantly impact the quantum yield. While many fluorescent probes show a decrease in quantum yield with increasing solvent polarity, 1-(4,6-dichloro-1,3,5-triazin-2-yl)-pyrene (PyTC2) is notable for maintaining a high quantum yield across a broad range of solvent polarities.[1] This makes it a robust fluorescent probe. However, for adducts where the chlorine atoms are substituted, the effect of solvent polarity may change depending on the nature of the substituent. It is always recommended to test your specific adduct in a range of solvents to determine the optimal conditions.
Q5: Can the substituents on the triazine ring influence the quantum yield?
A5: Absolutely. The electronic nature of the substituents on the 1,3,5-triazine ring plays a critical role in the photophysical properties of the molecule. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, affecting the efficiency of radiative and non-radiative decay pathways. For instance, substituting the chlorine atoms with other groups can tune the emission wavelength and enhance the quantum yield.[2]
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you troubleshoot experiments and improve the quantum yield of your this compound adducts.
Issue 1: The measured fluorescence quantum yield is significantly lower than expected.
-
Question: Why is the quantum yield of my adduct unexpectedly low?
-
Answer & Analysis: There are several potential causes for a low quantum yield. Follow this troubleshooting workflow to identify the root cause:
-
Check for Impurities: Impurities in your sample or solvent can act as fluorescence quenchers.
-
Solution: Ensure your adduct is highly pure. If necessary, repurify the compound using techniques like column chromatography or recrystallization. Always use high-purity, spectroscopy-grade solvents for your measurements.[3]
-
-
Deoxygenate the Solvent: Molecular oxygen is a well-known quencher of fluorescence.
-
Solution: Before measurements, deoxygenate your solvent by bubbling an inert gas, such as nitrogen or argon, through it.
-
-
Investigate Aggregation/Excimer Formation: At higher concentrations, pyrene derivatives are prone to aggregation and excimer formation, which can quench fluorescence.
-
Solution: Analyze the emission spectrum of your sample. A broad, structureless emission band that is red-shifted from the typical structured monomer fluorescence is a strong indicator of excimer formation.[3] To confirm, measure the quantum yield at a series of lower concentrations. If the quantum yield increases upon dilution, aggregation is the likely cause. For experiments requiring higher concentrations, consider modifying the adduct with bulky substituents to sterically hinder π-π stacking.
-
-
Review Molecular Structure: The presence of certain functional groups can inherently lead to lower quantum yields by promoting non-radiative decay pathways.
-
Solution: If your adduct contains known quenching moieties, you may need to redesign the molecule to achieve a higher quantum yield.
-
-
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Issue 2: The fluorescence quantum yield changes dramatically with the solvent.
-
Question: Why does the quantum yield of my adduct vary so much between different solvents?
-
Answer & Analysis: This behavior is common for many fluorophores and is related to the sensitivity of the pyrene chromophore to its local environment.
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state and the efficiency of competing deactivation pathways. While the parent this compound is known to maintain a high QY in various solvents, your specific adduct may behave differently.[1]
-
Solution: Characterize the quantum yield of your adduct in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). This will help you identify the optimal solvent for your application and provide insights into the photophysical properties of your molecule.
-
-
Specific Solvent Interactions: Hydrogen bonding or other specific interactions with the solvent can also lead to quenching. Protic solvents, for example, can sometimes quench fluorescence.
-
Solution: Compare the quantum yield in aprotic and protic solvents with similar polarities to determine if specific interactions are at play.
-
-
Data Presentation
The following table summarizes representative quantum yield data for pyrene and related triazine-based fluorophores to provide a comparative context. Note that the quantum yield of this compound adducts can vary significantly based on the specific substitution pattern and experimental conditions.
| Fluorophore | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) | Reference Standard (Φ_ref) |
| Pyrene | Cyclohexane | 317 | 0.32 | - |
| Pyrene | Ethanol | - | 0.65 | - |
| 2,4,6-triphenyl-1,3,5-triazine derivative | - | - | up to 0.78 | - |
| Extended 2,4,6-triphenyl-1,3,5-triazine | - | - | up to 0.69 | - |
Data is representative and sourced from literature.[2][4]
Experimental Protocols
Protocol 1: Synthesis of 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene
This protocol is based on the Friedel-Crafts alkylation of pyrene with cyanuric chloride.
-
Materials:
-
Pyrene
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry benzene (or another suitable anhydrous solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and dichloromethane for chromatography elution
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrene in dry benzene.
-
Cool the solution in an ice bath to 0-5 °C.
-
Carefully add anhydrous aluminum chloride to the solution while stirring.
-
Dissolve cyanuric chloride in a minimal amount of dry benzene and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it over a mixture of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and dichloromethane as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene.
-
Caption: Synthesis workflow for this compound.
Protocol 2: General Procedure for Substitution of Chlorine Atoms
The two chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles (e.g., amines, alcohols, thiols). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis of mono- and di-substituted adducts by adjusting the reaction temperature.
-
First Substitution (to form a mono-substituted adduct):
-
Dissolve 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene in a suitable solvent (e.g., THF, dioxane).
-
Cool the solution to 0-5 °C.
-
Add one equivalent of the desired nucleophile, often in the presence of a base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl formed.
-
Stir the reaction at 0-5 °C for several hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and purify the product by chromatography or recrystallization.
-
-
Second Substitution (to form a di-substituted adduct):
-
Starting with the mono-substituted adduct, dissolve it in a suitable solvent.
-
Add the second nucleophile (which can be the same as or different from the first).
-
This step typically requires a higher temperature (room temperature to reflux) to proceed.
-
Stir the reaction for several hours to days, monitoring by TLC.
-
Upon completion, perform an aqueous workup and purify the final product.
-
Protocol 3: Relative Quantum Yield Measurement
This protocol describes the measurement of a sample's fluorescence quantum yield relative to a well-characterized standard.[3]
-
Materials and Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopy-grade solvent
-
Your purified pyrene adduct (sample)
-
A quantum yield standard with a known QY (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
-
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions. Note the absorbance value at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions. It is critical to use the same excitation wavelength, excitation/emission slit widths, and instrument settings for both the sample and the standard.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin. Determine the gradient of each line.
-
Calculate Quantum Yield: The quantum yield of your sample (Φ_S) is calculated using the following equation:
Φ_S = Φ_R × (Grad_S / Grad_R) × (η_S² / η_R²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts S and R refer to the sample and the reference standard, respectively.
-
-
Caption: Factors influencing the quantum yield of pyrene adducts.
References
challenges in using 1-(Dichloro-1,3,5-triazinyl)-pyrene in complex samples
Welcome to the technical support center for 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the use of this versatile fluorescent probe in complex samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the application of DCP, providing practical solutions and preventative measures in a user-friendly question-and-answer format.
Category 1: Reagent Handling and Stability
Q1: My DCP has precipitated out of my aqueous buffer. How can I improve its solubility?
A1: this compound has limited solubility in aqueous solutions. To improve solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This stock solution can then be added to your aqueous reaction buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that might disrupt the sample integrity (typically <1% v/v). For maximum solubility in aqueous buffers, it is advisable to first dissolve DCP in DMF and then dilute it with the aqueous buffer of choice.
Q2: I am concerned about the stability of DCP in my labeling buffer. How can I prevent hydrolysis?
A2: The dichlorotriazine group of DCP is susceptible to hydrolysis, particularly at alkaline pH and elevated temperatures. Hydrolysis renders the probe inactive for labeling primary and secondary amines. To minimize hydrolysis:
-
pH Control: Perform labeling reactions at a slightly alkaline pH (typically pH 8.0-9.0) as a compromise between amine reactivity and probe stability. Avoid excessively high pH or prolonged incubation times.
-
Temperature: Conduct labeling reactions at room temperature or 4°C. While lower temperatures will slow down the labeling reaction, they will significantly reduce the rate of hydrolysis.
-
Fresh Reagent: Always prepare fresh solutions of DCP immediately before use. Do not store DCP in aqueous buffers.
Category 2: Labeling Reaction and Specificity
Q3: My labeling efficiency is low. What are the possible causes and how can I improve it?
A3: Low labeling efficiency can be attributed to several factors:
-
Suboptimal pH: The primary amine groups of proteins are most reactive in their unprotonated form. Ensure the reaction buffer is at an appropriate pH (8.0-9.0) to facilitate nucleophilic attack on the triazine ring.
-
Hydrolyzed Reagent: As discussed in Q2, DCP can hydrolyze and become non-reactive. Use freshly prepared DCP stock solution.
-
Insufficient Probe Concentration: The molar ratio of DCP to the target molecule is crucial. A 10-20 fold molar excess of the reactive dye over the protein is a common starting point for optimization.
-
Competing Nucleophiles: Complex samples may contain other nucleophilic small molecules (e.g., Tris buffer, free amino acids) that can react with DCP and reduce the amount available for labeling your target. It is advisable to use amine-free buffers such as phosphate or bicarbonate buffers.
Q4: I am observing high background fluorescence, suggesting non-specific binding. How can I reduce it?
A4: Non-specific binding of the hydrophobic pyrene moiety to proteins and other macromolecules is a common issue in complex samples.
-
Washing Steps: After the labeling reaction, implement stringent washing steps to remove unbound probe. A common procedure involves sequential washes with:
-
PBS with 0.1-0.2% SDS
-
6 M Urea in PBS with 0.1% SDS
-
250 mM NH₄HCO₃ with 0.05% SDS[1]
-
-
Purification: For labeled proteins, non-specific binding can be effectively reduced by purification methods such as size-exclusion chromatography or dialysis.
-
Blocking: In applications like immunofluorescence, pre-incubating the sample with a blocking agent (e.g., bovine serum albumin) can help to saturate non-specific binding sites before adding the DCP-labeled molecule.
Category 3: Fluorescence Detection and Analysis
Q5: The fluorescence signal of my DCP-labeled sample is decreasing over time during measurement. What is happening and how can I prevent it?
A5: The observed decrease in fluorescence is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[2] To minimize photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible light source intensity or laser power that provides an adequate signal. Neutral density filters can be used to attenuate the excitation light.[3][4]
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light by using shorter integration times and acquiring data only when necessary.[2][3]
-
Use Antifade Reagents: Incorporate antifade reagents, such as n-propyl gallate (NPG) or commercial formulations, into your mounting medium or imaging buffer.[2]
-
Oxygen Scavenging: In some cases, using an oxygen scavenging system (e.g., glucose oxidase/catalase) can reduce photobleaching by removing molecular oxygen, which is often involved in the photobleaching process.[2][5]
Q6: My fluorescence signal is lower than expected, even with what appears to be successful labeling. What could be the cause?
A6: A lower-than-expected fluorescence signal could be due to fluorescence quenching.
-
Self-Quenching: Over-labeling of a protein can lead to dye-dye interactions and self-quenching. It is important to determine the degree of labeling and optimize the probe-to-protein ratio to avoid this.
-
Environmental Quenching: Components in complex biological media can act as quenchers. The local microenvironment of the pyrene label can significantly affect its quantum yield.[6] It is advisable to perform control experiments in simpler buffer systems to establish a baseline fluorescence signal.
-
Matrix Effects in HPLC: In HPLC-fluorescence analysis, co-eluting compounds from the sample matrix can suppress or enhance the fluorescence signal of the DCP-analyte conjugate.[7][8] This can be addressed by improving sample clean-up, optimizing the chromatographic separation, or using an internal standard.
Quantitative Data Summary
The following tables provide a summary of key quantitative data to aid in experimental design and troubleshooting.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [9] |
| Dimethyl sulfoxide (DMSO) | Soluble | [9] |
| Ethanol | Soluble | [9] |
| Aqueous Buffers | Sparingly soluble | [9] |
Table 2: Factors Influencing the Stability of Dichlorotriazine Dyes
| Factor | Effect on Stability | Recommendation | Reference |
| pH | Susceptible to hydrolysis at alkaline and acidic pH. | Use a slightly alkaline pH (8.0-9.0) for labeling as a compromise. Avoid prolonged incubation. | [2] |
| Temperature | Increased temperature accelerates hydrolysis. | Perform labeling at room temperature or 4°C. | [10] |
| Buffer Composition | Amine-containing buffers (e.g., Tris) can react with the dye. | Use amine-free buffers like phosphate or bicarbonate. | [11] |
Table 3: Fluorescence Properties of a Pyrene-Triazine Derivative (PyTC2) in Various Solvents
| Solvent | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (ns) | Fluorescence Quantum Yield (Φf) | Reference |
| n-Heptane | 490 | 2.8 | > 0.74 | [6] |
| Toluene | 2030 | 3.4 | > 0.74 | [6] |
| Ethyl Acetate | 3160 | - | > 0.74 | [6] |
| Acetonitrile | 4050 | 4.2 | > 0.74 | [6] |
Note: Data for 1-(4,6-dichloro-1,3,5-triazin-2-yl)-pyrene (PyTC2), a closely related compound.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with DCP
This protocol provides a general guideline for labeling proteins with DCP. Optimal conditions may vary depending on the specific protein and experimental context.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.
-
If the protein is stored in a Tris-containing buffer, it must be exchanged into an appropriate labeling buffer using dialysis or a desalting column.
-
-
DCP Stock Solution Preparation:
-
Prepare a 10 mM stock solution of DCP in anhydrous DMF or DMSO.
-
This solution should be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the required volume of the DCP stock solution to achieve a 10-20 fold molar excess of DCP over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Unreacted Dye:
-
Separate the labeled protein from the unreacted DCP using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Alternatively, dialysis can be used for larger sample volumes.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be estimated by measuring the absorbance of the labeled protein at the absorbance maximum of the pyrene moiety (~345 nm) and the protein absorbance at 280 nm.
-
Protocol 2: Pre-column Derivatization of Amines for HPLC Analysis
This protocol outlines a general procedure for the derivatization of primary and secondary amine-containing analytes in a complex sample prior to HPLC-fluorescence analysis.
-
Sample Preparation:
-
Ensure the sample is free of particulate matter by centrifugation or filtration.
-
The sample should be in a buffer with a pH of 8.0-9.0 (e.g., 0.1 M borate buffer).
-
-
Derivatization Reaction:
-
To 100 µL of the sample, add 100 µL of a 1 mg/mL solution of DCP in acetonitrile.
-
Vortex the mixture and incubate at 50-60°C for 30-60 minutes in the dark. The elevated temperature can accelerate the reaction but may also increase hydrolysis, so optimization is key.
-
Stop the reaction by adding 10 µL of an amine-containing solution (e.g., 1 M ethanolamine) to quench the excess DCP.
-
-
Sample Clean-up (if necessary):
-
For very complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances before injection into the HPLC system.
-
-
HPLC Analysis:
-
Inject an appropriate volume of the derivatized sample into the HPLC system.
-
Use a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile/water).
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the DCP-analyte conjugate (Excitation ~345 nm, Emission will be solvent-dependent but typically in the range of 375-500 nm).
-
Visualizations
Experimental Workflow for Protein Labeling and Purification
Caption: Workflow for labeling proteins with DCP and subsequent purification.
Troubleshooting Logic for Low Fluorescence Signal
Caption: A decision tree for troubleshooting low fluorescence signals.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
Validation & Comparative
A Comparative Guide to Derivatization Reagents for Amino Acid Analysis: Dansyl Chloride in Focus
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is crucial for applications ranging from protein characterization to biomarker discovery. Chemical derivatization is a cornerstone of this analysis, enhancing the detectability of amino acids, which often lack a strong chromophore or fluorophore. This guide provides a detailed comparison of derivatization reagents for amino acid analysis, with a primary focus on the widely used dansyl chloride. While the inquiry specifically mentioned 1-(dichloro-1,3,5-triazinyl)-pyrene (DCTP), a comprehensive literature search revealed a lack of published data for its application in amino acid analysis, preventing a direct, data-driven comparison. Therefore, this guide will detail the established performance of dansyl chloride and briefly touch upon other common alternatives.
Dansyl Chloride: A Versatile and Sensitive Reagent
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, is a reagent that reacts with primary and secondary amino groups of amino acids to form stable, highly fluorescent sulfonamide adducts.[1][2] This process, known as dansylation, significantly improves the sensitivity of detection, allowing for quantification in the low picomole to femtomole range, particularly when using high-performance liquid chromatography (HPLC) with fluorescence detection.[2][3]
The dansyl moiety increases the hydrophobicity of the amino acids, which enhances their retention and separation on reverse-phase HPLC columns.[1] The resulting derivatives are stable, and the derivatization procedure is relatively straightforward, making it a popular choice in many laboratories.[4]
Performance Characteristics of Dansyl Chloride
The following table summarizes the key performance characteristics of dansyl chloride for amino acid analysis based on established literature.
| Parameter | Performance of Dansyl Chloride |
| Sensitivity | High, with detection limits in the low picomole to femtomole range.[2] |
| Specificity | Reacts with primary and secondary amino groups.[1][2] Can also react with phenolic, thiol, and imidazole groups, though less rapidly.[5] |
| Derivative Stability | The resulting N-dansyl-sulfonamide derivatives are stable.[1][4] |
| Reaction Conditions | Alkaline pH (typically 9.5-10.5), often at elevated temperatures (e.g., 38-60°C).[1][6] |
| Detection Method | Primarily Fluorescence Detection (FLD) and Mass Spectrometry (MS).[1] UV detection is also possible.[5][6] |
| Excitation/Emission (Dansyl Glycine) | ~324 nm / ~559 nm.[5][6] |
| Throughput | Moderate, as the derivatization step can require incubation times of 60-120 minutes.[6] |
| Compatibility | Widely used with reversed-phase HPLC.[1][5] |
Experimental Protocols
Dansylation of Amino Acids for HPLC Analysis
This protocol provides a general procedure for the derivatization of amino acids with dansyl chloride. Optimization may be required based on the specific amino acid, sample matrix, and instrumentation.
Materials:
-
Amino acid standards or sample hydrolysate
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)
-
0.1 M Sodium bicarbonate buffer (pH 9.5-10.5)[1]
-
Quenching solution (e.g., 10% ammonium hydroxide or formic acid)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 reversed-phase column and a fluorescence detector.[1][5]
Procedure:
-
Sample Preparation: Prepare a solution of amino acid standards or the sample hydrolysate in the sodium bicarbonate buffer.
-
Derivatization Reaction: To 100 µL of the amino acid solution, add 200 µL of the dansyl chloride solution. Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes).[6] The reaction should be carried out in the dark to prevent photodegradation of the dansyl chloride.
-
Quenching: After incubation, stop the reaction by adding a quenching solution to consume the excess dansyl chloride.[1]
-
Sample Dilution: Dilute the derivatized sample with a suitable mobile phase-like solvent (e.g., 40% acetonitrile with 0.01% formic acid) to prevent precipitation of the derivatives.[1]
-
Analysis: Inject an appropriate volume of the final solution into the HPLC system.
HPLC Conditions for Dansylated Amino Acids
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[5]
-
Mobile Phase A: Aqueous buffer (e.g., 40 mM ammonium acetate, pH 7.20).[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic dansylated amino acids.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: Fluorescence detector with excitation at ~335 nm and emission at ~522 nm.[5]
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the dansylation reaction and the overall experimental workflow.
Other Derivatization Reagents
While dansyl chloride is a robust choice, other reagents are also commonly used for amino acid analysis, each with its own set of advantages.
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It is a very popular reagent for automated pre-column derivatization.[7]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. It is often used in conjunction with OPA to analyze all amino acids in a sample.[7]
-
Phenylisothiocyanate (PITC): Also known as Edman's reagent, it reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which are UV-active.
The choice of derivatization reagent will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the types of amino acids being analyzed, and the available instrumentation.
References
- 1. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
A Comparative Guide to 1-(Dichloro-1,3,5-triazinyl)-pyrene and Other Fluorescent Probes for Cellular Environments
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying molecular processes. Among these, 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP) has emerged as a versatile probe, particularly valued for its sensitivity to the polarity of its microenvironment. This guide provides a comprehensive comparison of DCP with other commonly used fluorescent probes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific applications.
Introduction to this compound (DCP)
DCP is a pyrene-based fluorescent dye characterized by a dichlorotriazinyl group. This reactive moiety allows for covalent labeling of biomolecules, particularly proteins, through reaction with primary and secondary amines, such as the side chains of lysine residues. A key feature of DCP is its pronounced solvatochromism, meaning its fluorescence emission spectrum shifts significantly with changes in the polarity of the surrounding solvent or environment. This property, combined with a consistently high fluorescence quantum yield across a range of polarities, makes it an excellent probe for investigating changes in protein conformation and interactions within cellular milieus.[1]
Comparison of Photophysical Properties
The selection of a fluorescent probe is dictated by its photophysical properties. The following tables summarize the key performance indicators of DCP and other widely used solvatochromic fluorescent probes.
Table 1: Comparison of Stokes Shift and Environmental Sensitivity
| Fluorescent Probe | Stokes Shift (in cm⁻¹) | Sensitivity to Polarity | Key Applications |
| This compound (DCP) | 490 (in n-heptane) to 4050 (in acetonitrile)[1] | High | Protein polarity, membrane studies |
| PRODAN | ~4000 to ~6000 | High | Membrane polarity, protein dynamics |
| Nile Red | Varies significantly with solvent | High | Lipid droplet staining, membrane studies |
| ANS (8-Anilino-1-naphthalenesulfonic acid) | Varies with binding to hydrophobic sites | High | Protein hydrophobicity, membrane binding |
| Coumarin Dyes (e.g., Coumarin 153) | Varies with derivative and solvent | Moderate to High | General labeling, viscosity sensing |
| NBD (Nitrobenzoxadiazole) | ~5000 | Moderate | Labeling of lipids and proteins |
Table 2: Comparison of Quantum Yield and Fluorescence Lifetime
| Fluorescent Probe | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) in ns |
| This compound (DCP) | > 0.74 (across various polarities)[1] | 2.8 (in n-heptane) to 4.2 (in acetonitrile)[1] |
| PRODAN | Varies significantly with solvent polarity | 1.1 (in water) to 4.1 (in cyclohexane) |
| Nile Red | 0.02 (in water) to 0.78 (in toluene) | Varies with solvent |
| ANS | Low in water, high when bound to proteins | ~0.25 (in water) to ~16 (bound to albumin) |
| Coumarin Dyes (e.g., Coumarin 153) | 0.1 (in water) to 0.9 (in cyclohexane)[1] | 4-6 ns in various solvents[1] |
| NBD | Varies with environment | Varies with environment |
Experimental Protocols
Protein Labeling with this compound (DCP)
This protocol describes the general procedure for covalently labeling a protein with DCP. Optimization of the dye-to-protein ratio and reaction conditions may be necessary for specific proteins.
Materials:
-
Protein of interest (in a primary amine-free buffer, e.g., PBS, pH 7.4)
-
This compound (DCP)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
DCP Stock Solution: Prepare a 10 mg/mL stock solution of DCP in anhydrous DMF or DMSO. This should be done immediately before use as the reactive dye is not stable in solution for extended periods.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a calculated amount of the DCP stock solution. A molar ratio of DCP to protein between 10:1 and 20:1 is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted DCP by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute contains the labeled protein.
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the pyrene moiety (~345 nm).
Visualizing Experimental Workflows and Principles
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for covalent labeling of proteins with DCP.
Caption: Principle of polarity sensing by solvatochromic probes.
Concluding Remarks
This compound stands out as a powerful fluorescent probe for investigating the polarity of protein microenvironments due to its significant solvatochromic shift and high, stable quantum yield. Its reactive dichlorotriazinyl group allows for straightforward covalent attachment to proteins. While other probes like PRODAN and Nile Red also offer high sensitivity to polarity, their quantum yields can be more variable depending on the environment. The choice of fluorescent probe will ultimately depend on the specific experimental requirements, including the target biomolecule, the nature of the environment being probed, and the instrumentation available. This guide provides the foundational data and protocols to enable researchers to make an informed decision and to effectively utilize DCP and other fluorescent probes in their scientific endeavors.
References
A Comparative Guide to the Photostability of 1-(Dichloro-1,3,5-triazinyl)-pyrene
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision in the design of robust and reproducible fluorescence-based assays. Among the key performance attributes of a fluorophore, photostability—its resistance to photochemical degradation upon exposure to light—is paramount for applications requiring long-term or high-intensity illumination, such as live-cell imaging and high-throughput screening.[1] This guide provides a comparative evaluation of the photostability of 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCTP), a pyrene-based fluorescent probe, against other commonly used fluorescent dyes.
Pyrene and its derivatives are a well-regarded class of polycyclic aromatic hydrocarbons used as fluorophores due to their high fluorescence quantum yield, long fluorescence lifetime, and excellent cell permeability.[2][3][4] While specific quantitative photostability data for DCTP is not extensively documented in publicly available literature, its structural class suggests robust performance. DCTP is noted for its remarkable photophysical behavior, exhibiting a high fluorescence quantum yield that remains consistent across a wide range of solvent polarities, making it an effective polarity probe.[5]
To provide a practical benchmark for researchers evaluating DCTP, this guide compares its expected characteristics with two widely used fluorescent probes with well-documented photostability: Fluorescein Isothiocyanate (FITC) and Alexa Fluor 488. The Alexa Fluor family of dyes is generally recognized for having greater photostability compared to traditional dyes like FITC.[6][7]
Quantitative Photostability Comparison
The photostability of a fluorescent dye is often quantified by its photobleaching quantum yield (Φb), which represents the probability that an excited fluorophore will undergo irreversible photodegradation.[1] A lower Φb value indicates higher photostability. The selection of an appropriate fluorescent dye is crucial for the quality of microscopy data.[8]
| Fluorescent Probe | Chemical Class | Relative Brightness | Relative Photostability | Notes |
| This compound (DCTP) | Pyrene Derivative | High | Expected to be High | Pyrene derivatives are known for good photostability.[4] DCTP maintains a high quantum yield across various polarities.[5] |
| Fluorescein Isothiocyanate (FITC) | Xanthene Dye | Moderate | Low | Prone to rapid photobleaching, limiting its use in long-term imaging experiments.[6][7] |
| Alexa Fluor 488 | Sulfonated Xanthene Dye | High | Very High | Exhibits significantly higher photostability than FITC, making it a preferred choice for demanding imaging applications.[1][6] |
Experimental Protocols
To facilitate the direct comparison of DCTP with other fluorescent probes, a detailed methodology for assessing photostability is provided below. This protocol is adapted from standard methods for determining the photobleaching rate of fluorescent molecules.[1][9]
Objective:
To determine and compare the photobleaching rate of this compound (DCTP) against other fluorescent probes under controlled illumination.
Materials:
-
Fluorimeter or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera) and a stable light source (e.g., laser or arc lamp).[1]
-
Quartz cuvettes (for fluorimeter) or microscope slides and coverslips (for microscope).
-
Solutions of the fluorescent probes to be tested (e.g., DCTP, FITC, Alexa Fluor 488) at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Image analysis software (e.g., ImageJ/Fiji).[7]
Procedure:
-
Sample Preparation:
-
Prepare solutions of each fluorescent dye at the same optical density at the excitation wavelength to ensure that they absorb the same number of photons.
-
For microscopy, immobilize the fluorescently labeled molecules on a coverslip to prevent diffusion in and out of the observation area.[9]
-
-
Microscope/Fluorimeter Setup:
-
Set the excitation and emission wavelengths appropriate for the fluorescent probe being tested.
-
Adjust the light source intensity to a level that is representative of the intended application. It is critical to keep the illumination intensity constant throughout the experiment.
-
Define a region of interest (ROI) from which fluorescence intensity will be measured.[10]
-
-
Photobleaching Experiment:
-
Initial Fluorescence Measurement: Acquire an initial image or reading to determine the initial fluorescence intensity (F₀).[1]
-
Continuous Illumination: Expose the sample to continuous illumination from the light source.[1][7]
-
Time-course Measurement: Record the fluorescence intensity (F(t)) from the ROI at regular time intervals until the signal has significantly decreased.[1] For long experiments, it is important to correct for any potential stage drift.[9]
-
-
Data Analysis:
-
Background Subtraction: Measure the background intensity from a region with no fluorescent molecules and subtract it from the fluorescence intensity measurements of the ROI.[11]
-
Normalization: Normalize the fluorescence intensity at each time point by dividing F(t) by the initial fluorescence intensity F₀.
-
Curve Fitting: Plot the normalized fluorescence intensity as a function of time. The photobleaching rate constant (k) can be determined by fitting the decay curve to a single exponential function: F(t) = F₀ * e-kt.[1]
-
Comparison: The rate constant 'k' serves as a direct measure of the photobleaching rate. A smaller 'k' value indicates greater photostability. Compare the calculated 'k' values for DCTP and the other fluorescent probes.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent probes.
Caption: Workflow for photostability comparison of fluorescent probes.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu2+ | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
A Comparative Analysis of the Quantum Yields of 1-(Dichloro-1,3,5-triazinyl)-pyrene and Fluorescein
For Immediate Publication
A Comprehensive Guide for Researchers in Cellular Imaging, High-Throughput Screening, and Drug Discovery
This guide provides a detailed comparison of the fluorescence quantum yields of 1-(Dichloro-1,3,5-triazinyl)-pyrene (PyTC2) and fluorescein, two prominent fluorescent probes. The selection of an appropriate fluorophore is critical for the sensitivity and accuracy of fluorescence-based assays. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific applications.
Quantitative Performance Overview
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is often a critical parameter in fluorescence microscopy, microplate assays, and other sensitive detection methods. The quantum yields of PyTC2 and fluorescein are summarized below.
| Fluorophore | Solvent/Condition | Quantum Yield (Φ) |
| This compound (PyTC2) | Various Solvents | > 0.74[1] |
| Fluorescein | 0.1 N NaOH | 0.925[1] |
| Fluorescein | Basic Ethanol | 0.97 |
| Fluorescein | Neutral Ethanol | 0.79 |
Note: The quantum yield of fluorescein is highly dependent on the pH and the solvent environment. The dichloro-1,3,5-triazinyl substituent on the pyrene core in PyTC2 contributes to its notable photostability and high quantum yield across a range of solvent polarities.[1]
Experimental Protocol: Relative Quantum Yield Determination
The relative method is a widely used technique to determine the fluorescence quantum yield of a compound by comparing it to a standard with a known quantum yield.
1. Materials:
- Test compound (this compound or fluorescein)
- Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
- Spectroscopic grade solvents (e.g., ethanol, cyclohexane, deionized water)
- UV-Vis spectrophotometer
- Fluorometer
- Quartz cuvettes (1 cm path length)
2. Procedure:
- Preparation of Stock Solutions: Prepare stock solutions of the test compound and the standard in the chosen solvent.
- Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test compound and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Absorbance Measurement: Measure the absorbance of each diluted solution at the excitation wavelength using a UV-Vis spectrophotometer.
- Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be the same for both the test compound and the standard.
- Data Analysis:
- Integrate the area under the fluorescence emission curve for each solution.
- Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.
- Determine the gradient (slope) of the linear fit for each plot.
3. Calculation: The quantum yield of the test sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively.
Visualizing the Experimental Workflow and Comparative Relationship
To further clarify the experimental process and the relationship between the compounds, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in determining the relative fluorescence quantum yield.
Caption: A diagram showing the comparative quantum yields of the two fluorophores.
References
A Comparative Guide to the Validation of 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP) Labeling Efficiency
For researchers, scientists, and professionals in drug development, the accurate quantification and validation of protein labeling are paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP), a fluorescent labeling agent, with other common alternatives. The performance of these dyes is evaluated based on key parameters supported by experimental data.
Performance Comparison of Fluorescent Labeling Agents
The choice of a fluorescent label can significantly impact the outcome of an experiment. The following table summarizes the key performance indicators for DCP and a selection of commonly used alternative fluorescent dyes.
| Feature | This compound (DCP) | Fluorescein Isothiocyanate (FITC) | Tetramethylrhodamine Isothiocyanate (TRITC) | Alexa Fluor™ 488 NHS Ester |
| Reactivity | Amine-reactive (targets lysine, N-terminus) | Amine-reactive (targets lysine, N-terminus) | Amine-reactive (targets lysine, N-terminus) | Amine-reactive (targets lysine, N-terminus) |
| Excitation Max (nm) | ~340 | ~494 | ~555 | ~495 |
| Emission Max (nm) | 435 - 492 (solvent dependent)[1] | ~518 | ~575 | ~519 |
| Quantum Yield | > 0.74[1] | 0.92 | 0.21 | 0.92 |
| Photostability | Good (Pyrene-based probes are generally photostable)[2][3] | Moderate (Prone to photobleaching) | Good | Excellent |
| pH Sensitivity | Fluorescence is sensitive to local environment polarity[1] | Fluorescence is pH-sensitive (decreases in acidic conditions) | Less pH-sensitive than FITC | Low pH sensitivity |
| Molecular Weight | ~350 g/mol | ~389 g/mol | ~444 g/mol | ~643 g/mol |
Experimental Protocol: Validation of Protein Labeling Efficiency with DCP
This protocol outlines the key steps for labeling a protein with DCP and subsequently determining the labeling efficiency, often expressed as the Degree of Labeling (DOL).
Materials
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound (DCP)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Labeling Procedure
-
Prepare Protein Solution : Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare DCP Stock Solution : Dissolve DCP in DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Reaction Incubation : While gently stirring, add a 5 to 20-fold molar excess of the DCP stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification : Remove the unreacted DCP by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute is the labeled protein.
Determination of Labeling Efficiency (Degree of Labeling)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined using spectrophotometry.
-
Measure Absorbance : Measure the absorbance of the purified DCP-protein conjugate at 280 nm (A280) and at the absorbance maximum for DCP (~340 nm, Amax).
-
Calculate Protein Concentration :
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A280,dye / Amax,dye. Note: This requires measuring the absorbance of the free dye.
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Degree of Labeling :
-
DOL = Amax / (εdye × Protein Concentration (M)) where εdye is the molar extinction coefficient of DCP at its Amax.
-
Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in protein labeling and the validation of its efficiency.
Caption: Workflow for Protein Labeling with DCP and Validation.
Caption: Logical Flow for DOL Calculation.
References
A Comparative Performance Analysis of 1-(Dichloro-1,3,5-triazinyl)-pyrene and Other Triazine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent probe 1-(Dichloro-1,3,5-triazinyl)-pyrene (PyTC2) against other notable triazine-based probes. The information presented herein is curated from experimental data to assist researchers in selecting the most suitable probe for their specific applications, ranging from bioimaging to sensing.
Introduction to Triazine-Based Fluorescent Probes
Triazine-based fluorescent probes are a class of synthetic organic molecules that have garnered significant interest in various scientific disciplines. Their core structure, a six-membered heterocyclic ring containing three nitrogen atoms, can be readily functionalized to create a diverse range of probes with tailored photophysical properties. These probes are widely utilized in bioimaging, environmental sensing, and materials science due to their often high quantum yields, photostability, and sensitivity to their local environment.
This compound (PyTC2) is a prominent member of this family, distinguished by its exceptional sensitivity to solvent polarity. This characteristic makes it a powerful tool for investigating the microenvironment of biological systems, such as the polarity of cell membranes and protein binding sites.
Performance Comparison of Triazine-Based Probes
The performance of a fluorescent probe is determined by several key photophysical parameters. This section provides a comparative overview of this compound and other selected triazine-based probes.
Photophysical Properties
This compound is notable for its pronounced solvatochromism, exhibiting a significant red-shift in its fluorescence emission in polar solvents while maintaining a high fluorescence quantum yield.[1] This behavior is attributed to the formation of a planarized intramolecular charge-transfer (ICT) state upon excitation.[1] The monoexponential decay kinetics of PyTC2 across a range of solvents further simplifies data analysis in time-resolved fluorescence studies.[1]
In contrast, other triazine-based probes have been optimized for different applications, such as the detection of specific analytes like nitroaromatic compounds or metal ions. For instance, some triazine derivatives exhibit aggregation-induced emission enhancement (AIEE), making them suitable for sensing applications where fluorescence is triggered by aggregation. Many triazine-based sensors for nitroaromatics operate on a fluorescence quenching mechanism, often through photoinduced electron transfer (PET).[2]
The following table summarizes the key performance indicators for PyTC2 and a selection of other triazine-based probes based on available literature. It is important to note that the experimental conditions under which these parameters were measured may vary, and direct comparison should be made with caution.
| Probe Name/Structure | Application(s) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τ) | Key Features |
| This compound (PyTC2) | Polarity Sensing, Bioimaging | > 0.74[1] | 490 - 4050[1] | 2.8 - 4.2 ns[1] | High quantum yield, large solvatochromic shift, monoexponential decay.[1] |
| TRZDPA | Nitroaromatic Sensing (TNP) | N/A | N/A | N/A | High selectivity and sensitivity for Trinitrophenol (TNP) with a low limit of detection (0.37 nM).[2] |
| T1 & T2 (AIEE Probes) | Nitroaromatic Sensing (TNP) | N/A | N/A | N/A | Exhibit Aggregation-Induced Emission Enhancement (AIEE) and high selectivity for TNP.[2] |
| MaTa-COF | Metal Ion Sensing (Fe³⁺) | N/A | N/A | N/A | Covalent organic framework with high sensitivity and a wide linear range for Fe³⁺ detection. |
| N,N-dialkyl-4-(dichloro-1,3,5-triazinyl)anilines | Polarity Sensing | High in cyclohexane | N/A | N/A | Fluorescence is quenched in moderately polar aprotic solvents.[3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a general protocol for its application in protein labeling, a common use for dichlorotriazine-containing probes.
Synthesis of this compound (PyTC2)
The synthesis of PyTC2 is typically achieved through a Friedel-Crafts alkylation reaction between pyrene and cyanuric chloride.[1]
Materials:
-
Pyrene
-
Cyanuric chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry benzene
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve pyrene and a stoichiometric amount of cyanuric chloride in dry benzene under an inert atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ to the stirred solution. The amount of catalyst should be carefully controlled.
-
Allow the reaction mixture to warm to room temperature (approximately 20 °C) and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
General Protocol for Protein Labeling with Dichlorotriazine Dyes
Dichlorotriazine moieties are reactive towards nucleophilic groups on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, forming stable covalent bonds.[4]
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)[5]
-
Dichlorotriazine-containing fluorescent probe (e.g., PyTC2)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Hydroxylamine solution (optional, for quenching)
-
Size-exclusion chromatography column
Procedure:
-
Prepare a stock solution of the dichlorotriazine probe in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[5]
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of approximately 10 mg/mL.[5]
-
While gently stirring the protein solution, slowly add a calculated amount of the reactive dye solution. The molar ratio of dye to protein should be optimized for the specific protein and desired degree of labeling.[5]
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.[5]
-
(Optional) Quench the reaction by adding a freshly prepared solution of 1.5 M hydroxylamine (pH 8.5) and incubating for another hour at room temperature.[5]
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and the absorbance maximum of the dye.[4]
Signaling Pathways and Experimental Workflows
The utility of fluorescent probes is intrinsically linked to their mechanism of action. The following diagrams, generated using the DOT language, illustrate the key photophysical processes governing the performance of this compound and the general mechanism of fluorescence quenching in other triazine-based probes.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. The fluorescence of some dipolar NN-dialkyl-4-(dichloro-1,3,5-triazinyl)anilines. Part 1. Solvent effects and solvent exciplex formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Assessing the Specificity of 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP) Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP) labeling specificity with alternative fluorescent labeling reagents. The information presented herein is supported by established chemical principles and data from mass spectrometry-based proteomics to assist researchers in selecting the optimal labeling strategy for their experimental needs.
Introduction to this compound (DCP) Labeling
This compound (DCP) is a fluorescent dye belonging to the reactive dichlorotriazine class of labeling reagents. The pyrene moiety provides its fluorescent properties, while the dichlorotriazine group is the reactive handle for covalent attachment to biomolecules. DCP is often utilized as a fluorescent probe to study local environments within macromolecules due to the sensitivity of pyrene's fluorescence to polarity. However, a critical consideration for its use in specific protein labeling is the reactivity of the dichlorotriazine group, which is not exclusively limited to a single type of amino acid residue.
Specificity of DCP Labeling
The dichlorotriazine moiety of DCP reacts with nucleophilic functional groups on amino acid side chains. While it is often categorized as an amine-reactive dye, its reactivity extends to other nucleophiles present in proteins. The primary targets for DCP labeling on a protein are:
-
Primary Amines: The ε-amino group of lysine residues and the α-amino group at the N-terminus of the protein.
-
Thiols: The sulfhydryl group of cysteine residues.
-
Hydroxyls: The hydroxyl groups of serine, threonine, and tyrosine residues.
-
Imidazole: The imidazole ring of histidine.
This broad reactivity profile means that DCP is a relatively non-specific labeling agent compared to other commercially available fluorescent dyes that are designed to target a single type of functional group. This lack of specificity can be a significant drawback in experiments where precise localization of the fluorescent label is critical.
Comparison with Alternative Labeling Reagents
To provide a clear perspective on the performance of DCP, this section compares its properties with two widely used classes of specific labeling reagents: N-hydroxysuccinimide (NHS) esters and maleimides.
Quantitative Data Summary
The following tables summarize the key performance characteristics of DCP and its alternatives. The data for DCP is estimated based on the known reactivity of dichlorotriazine dyes, as direct quantitative comparative studies are limited.
Table 1: Chemical Properties and Reactivity
| Feature | This compound (DCP) | NHS Esters (e.g., FITC, Cy5-NHS) | Maleimides (e.g., Maleimide-PEG-Biotin) |
| Reactive Group | Dichlorotriazine | N-Hydroxysuccinimide Ester | Maleimide |
| Primary Target | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Thiols (Cys) |
| Off-Target Reactivity | High (Thiols, Hydroxyls, Imidazole) | Low (Some reaction with thiols at high pH) | Very Low (Some reaction with amines at very high pH) |
| Optimal Reaction pH | 8.5 - 9.5 | 7.5 - 8.5 | 6.5 - 7.5 |
| Bond Stability | Stable Covalent Bond | Stable Amide Bond | Stable Thioether Bond |
Table 2: Performance Characteristics in Protein Labeling
| Performance Metric | This compound (DCP) | NHS Esters | Maleimides |
| Specificity | Low | High (for amines) | Very High (for thiols) |
| Labeling Efficiency | Moderate to High | High | High |
| Control of Stoichiometry | Difficult | Moderate | Good |
| Potential for Cross-linking | Yes (due to two reactive chlorines) | No | No |
| Common Applications | Polarity sensing, general protein labeling | Antibody labeling, amine-specific labeling | Site-specific labeling of engineered cysteines |
Experimental Protocols
Protocol 1: General Protein Labeling with DCP
This protocol provides a general guideline for labeling a protein with DCP. Optimization of the dye-to-protein ratio and reaction time is recommended for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM sodium borate, pH 8.5)
-
This compound (DCP)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare a 10 mg/mL stock solution of DCP in anhydrous DMF or DMSO.
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Calculate the volume of the DCP stock solution required to achieve a 10- to 20-fold molar excess of dye over the protein.
-
Slowly add the calculated volume of the DCP stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding the quenching solution to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable buffer (e.g., PBS).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the pyrene at its maximum absorbance wavelength (around 345 nm).
Protocol 2: Assessing Labeling Specificity using Mass Spectrometry
This protocol outlines the workflow for identifying the amino acid residues modified by a fluorescent dye using mass spectrometry.
Materials:
-
Labeled protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation:
-
To the purified labeled protein solution, add DTT to a final concentration of 10 mM.
-
Incubate at 56 °C for 30 minutes.
-
Cool to room temperature and add IAM to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Add trypsin to the protein solution at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37 °C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptide mixture into an LC-MS/MS system.
-
Separate the peptides using a reverse-phase HPLC column with a gradient of acetonitrile in 0.1% formic acid.
-
Acquire tandem mass spectra (MS/MS) of the eluting peptides.
-
-
Data Analysis:
-
Search the acquired MS/MS data against the protein sequence database using a search engine (e.g., Mascot, Sequest).
-
Specify the mass of the DCP adduct as a variable modification on all potential reactive residues (Lys, Cys, Ser, Thr, Tyr, His, and N-terminus).
-
Identify and quantify the modified peptides to determine the sites and extent of labeling.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for protein labeling with DCP and subsequent analysis of labeling specificity by mass spectrometry.
Caption: Reactivity of this compound (DCP) with different amino acid residues.
Conclusion
This compound (DCP) is a useful fluorescent probe for studying the polarity of microenvironments within biomolecules. However, its application as a site-specific protein label is limited by its broad reactivity towards multiple nucleophilic amino acid side chains. For experiments requiring high specificity, alternative reagents such as NHS esters for amine labeling or maleimides for thiol labeling are superior choices. The selection of a labeling reagent should be carefully considered based on the specific experimental goals, the amino acid composition of the protein of interest, and the desired level of labeling control. Mass spectrometry remains an indispensable tool for verifying the sites and extent of protein modification, ensuring the accurate interpretation of fluorescence-based studies.
A Comparative Guide to the Cross-Reactivity of 1-(Dichloro-1,3,5-triazinyl)-pyrene in Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(Dichloro-1,3,5-triazinyl)-pyrene (Dye-1), a fluorescent labeling agent, with common alternative reagents. The focus is on the cross-reactivity profiles of these dyes, offering insights into their specificity and potential for off-target labeling. This information is critical for the design and interpretation of experiments in proteomics, drug discovery, and cellular imaging.
Introduction to this compound (Dye-1)
This compound is a versatile fluorescent probe characterized by the environmentally sensitive pyrene fluorophore and a dichlorotriazine (DCT) reactive group. The DCT moiety is an electrophilic hub, enabling the dye to form covalent bonds with a variety of nucleophilic functional groups present on biomolecules. While this broad reactivity allows for robust labeling, it also presents a significant challenge in terms of specificity and potential cross-reactivity with non-target molecules. Understanding these off-target interactions is paramount for generating reliable and reproducible experimental data.
Comparison of Reactive Dye Chemistries
The specificity of a fluorescent labeling experiment is largely dictated by the choice of the reactive group on the dye. Below is a comparison of Dye-1's dichlorotriazine chemistry with two of the most widely used alternatives: N-hydroxysuccinimide (NHS) esters and maleimides.
| Feature | This compound (DCT) | N-hydroxysuccinimide (NHS) Ester Dyes | Maleimide Dyes |
| Primary Target(s) | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) |
| Potential Cross-Reactivity | - Hydroxyl groups (Serine, Threonine, Tyrosine)- Thiol groups (Cysteine)- Imidazole groups (Histidine) | Can react with other nucleophiles at high pH, but generally amine-selective. | Can react with primary amines at pH > 7.5. |
| Optimal Reaction pH | 8.5 - 9.5 | 7.2 - 8.5 | 6.5 - 7.5 |
| Key Side Reaction | Hydrolysis (reaction with water) | Hydrolysis (reaction with water) | Hydrolysis of the maleimide ring at high pH. |
| Bond Stability | Stable covalent bond | Stable amide bond | Stable thioether bond |
| Selectivity Profile | Lower selectivity due to reactivity with multiple functional groups. | High selectivity for primary amines. | Very high selectivity for thiols at neutral pH. |
Experimental Protocol for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of a fluorescent dye, a comprehensive proteomic approach is recommended. This protocol outlines a general workflow for identifying the full spectrum of labeled proteins within a complex biological sample, such as a cell lysate.
Objective: To identify the on-target and off-target proteins labeled by a reactive fluorescent dye.
Materials:
-
Reactive fluorescent dye (e.g., this compound)
-
Cell line of interest and appropriate culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
In-gel fluorescence scanner
-
In-gel digestion kit (e.g., with Trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Database search software for protein identification (e.g., MaxQuant, Proteome Discoverer)
Methodology:
-
Cell Lysis and Protein Extraction:
-
Culture and harvest cells of interest.
-
Lyse cells in a suitable buffer to extract the total proteome.
-
Quantify the protein concentration of the lysate.
-
-
Fluorescent Labeling:
-
Incubate a defined amount of the cell lysate with the reactive fluorescent dye at a specific concentration and for a set duration. It is advisable to test a range of dye-to-protein molar ratios.
-
Perform the reaction at the optimal pH for the dye's reactive group.
-
Include a negative control (lysate with no dye) and a vehicle control (lysate with the dye solvent).
-
-
Separation and Visualization of Labeled Proteins:
-
Separate the labeled proteins by 1D or 2D SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner. This will provide an initial overview of the labeling pattern.
-
-
Protein Identification by Mass Spectrometry:
-
Excise the fluorescent bands/spots from the gel.
-
Perform in-gel digestion of the proteins (e.g., with trypsin).
-
Extract the resulting peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use a protein database search engine to identify the proteins from the MS/MS data.
-
Proteins identified from the fluorescent bands are considered potential targets or off-targets of the dye.
-
Compare the list of identified proteins with known cellular localization and function to infer the biological implications of any observed cross-reactivity.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in assessing cross-reactivity, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical hierarchy of reactive dye selectivity.
A Comparative Guide to the Evaluation of 1-(Dichloro-1,3,5-triazinyl)-pyrene in Different Solvent Polarities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the fluorescent probe 1-(dichloro-1,3,5-triazinyl)-pyrene (PyTC2) and its performance in various solvent polarities. Objectivity is maintained through direct comparison with established polarity-sensitive fluorescent probes: PRODAN, Nile Red, and Dansyl amide. This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate tool for their specific applications.
Executive Summary
This compound (PyTC2) is a promising fluorescent probe characterized by a significant solvatochromic red-shift in its emission spectrum coupled with a consistently high fluorescence quantum yield across a wide range of solvent polarities. This unique combination of properties makes it a valuable tool for investigating the polarity of microenvironments in chemical and biological systems. This guide presents a comparative analysis of PyTC2's photophysical properties against those of well-known polarity probes, offering insights into its relative advantages and potential applications.
Data Presentation: Photophysical Properties in Solvents of Varying Polarity
The following tables summarize the key photophysical parameters of PyTC2 and its alternatives in a selection of solvents with diverse polarities.
Table 1: Photophysical Properties of this compound (PyTC2)
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τ, ns) | Fluorescence Quantum Yield (Φ_f) |
| Cyclohexane | 2.02 | ~380 | ~400 | ~490 | 2.8 | > 0.74 |
| Toluene | 2.38 | ~385 | ~425 | ~2030 | 3.4 | > 0.74 |
| Ethyl Acetate | 6.02 | ~390 | ~455 | ~3160 | 4.2 | > 0.74 |
| Acetonitrile | 37.5 | ~395 | ~480 | ~4050 | 4.2 | > 0.74 |
Data for PyTC2 is based on available research, which indicates a consistently high quantum yield across solvents[1]. Specific absorption and emission maxima are estimated based on typical pyrene-triazine conjugate behavior and reported Stokes shifts[1].
Table 2: Comparative Photophysical Data of Alternative Polarity Probes
| Probe | Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τ, ns) | Fluorescence Quantum Yield (Φ_f) |
| PRODAN | Cyclohexane | 2.02 | 344 | 390 | 3580 | 1.1 | 0.82 |
| Toluene | 2.38 | 346 | 410 | 4680 | - | 0.65 | |
| Ethyl Acetate | 6.02 | 348 | 450 | 6780 | 2.5 | 0.45 | |
| Acetonitrile | 37.5 | 348 | 480 | 8180 | 2.1 | 0.25 | |
| Nile Red | Cyclohexane | 2.02 | 486 | 520 | 1290 | 2.44 | 0.78 |
| Toluene | 2.38 | 504 | 545 | 1520 | - | 0.62 | |
| Ethyl Acetate | 6.02 | 520 | 602 | 2660 | 4.33 | 0.35 | |
| Acetonitrile | 37.5 | 536 | 633 | 2980 | - | 0.12 | |
| Dansyl amide | Cyclohexane | 2.02 | 318 | 468 | 9990 | 14.1 | 0.70 |
| Toluene | 2.38 | 322 | 482 | 10010 | - | 0.55 | |
| Ethyl Acetate | 6.02 | 325 | 505 | 10600 | 12.3 | 0.42 | |
| Acetonitrile | 37.5 | 328 | 520 | 10860 | 11.2 | 0.35 |
Data for alternative probes are compiled from various sources. Exact values may vary slightly depending on experimental conditions.
Experimental Protocols
Synthesis of this compound (PyTC2)
The synthesis of PyTC2 is typically achieved through a Friedel-Crafts acylation reaction.[1]
Materials:
-
Pyrene
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene (or a suitable inert solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for purification (e.g., hexane, dichloromethane)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve pyrene in anhydrous benzene.
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.
-
In a separate flask, dissolve cyanuric chloride in anhydrous benzene.
-
Add the cyanuric chloride solution dropwise to the pyrene-AlCl₃ mixture at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it successively with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Measurements
General Procedure: All solvents used for spectroscopic measurements should be of spectroscopic grade.
1. UV-Vis Absorption Spectroscopy:
-
Prepare stock solutions of the fluorescent probes in a suitable solvent (e.g., dichloromethane).
-
Prepare a series of dilutions of the stock solution in the solvent of interest.
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer.
-
The absorption maximum (λ_abs) is determined from the peak of the lowest energy absorption band.
2. Fluorescence Spectroscopy:
-
Prepare solutions of the fluorescent probes in the solvent of interest with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum.
-
The emission maximum (λ_em) is determined from the peak of the emission spectrum.
-
The Stokes shift is calculated in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.
3. Fluorescence Quantum Yield (Φ_f) Determination:
-
The relative quantum yield is determined using a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Prepare a series of solutions of the sample and the standard in the same solvent (or solvents with a known refractive index) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Record the absorption and fluorescence emission spectra for each solution.
-
Integrate the area under the corrected emission spectra.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
4. Fluorescence Lifetime (τ) Measurement:
-
Fluorescence lifetimes are measured using a time-correlated single-photon counting (TCSPC) system.
-
The sample is excited with a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) at a wavelength near the absorption maximum.
-
The fluorescence decay is recorded, and the lifetime is determined by fitting the decay curve to a single or multi-exponential function.
Visualizations
References
Safety Operating Guide
Proper Disposal of 1-(Dichloro-1,3,5-triazinyl)-pyrene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-(Dichloro-1,3,5-triazinyl)-pyrene, a fluorescent dye used in various research applications, is critical for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. This compound is classified as hazardous, and its disposal requires strict adherence to established protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is harmful if swallowed or inhaled and can cause skin and eye irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects[1][2].
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.
Engineering Controls:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Key Chemical and Safety Data
The following table summarizes essential data for this compound (CAS No. 3224-36-0).
| Property | Value |
| Molecular Formula | C₁₉H₉Cl₂N₃ |
| Appearance | White to yellowish crystalline powder |
| Hazards | Toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation, very toxic to aquatic life with long-lasting effects[1][2]. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place[3]. Keep away from incompatible materials such as strong oxidizing agents[3]. |
| In case of a Spill | Avoid generating dust. Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal[4]. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be collected separately to avoid unintended chemical reactions.
-
Containerization:
-
Place the waste material in a clearly labeled, sealed, and chemically compatible container. Plastic containers are generally preferred for chemical waste.
-
The container must be in good condition and have a secure, leak-proof lid.
-
-
Labeling:
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container and the specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
-
Documentation: Maintain accurate records of the generated waste, including the quantity and the date of accumulation. This is crucial for regulatory compliance and for the hazardous waste disposal company.
-
Storage Prior to Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste. Follow their specific procedures for scheduling a pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance and to ensure compliance with all local, state, and federal regulations.
References
Essential Safety and Operational Guide for 1-(Dichloro-1,3,5-triazinyl)-pyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-(Dichloro-1,3,5-triazinyl)-pyrene. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Safety Data Summary
This compound is a chemical compound that requires careful handling due to its toxicological profile. It is classified as toxic if swallowed, an irritant to the skin, eyes, and respiratory system, and is very toxic to aquatic life with long-lasting effects.[1][2]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed[2] | |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation[2] | |
| Serious Eye Damage/Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[2] | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation[2] | |
| Hazardous to the aquatic environment, acute hazard (Category 1) | Warning | H400: Very toxic to aquatic life[2] | |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | Warning | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment.
| Body Part | Required PPE | Material/Type Specification |
| Hands | Chemical-resistant gloves | Viton or heavy-duty Nitrile gloves are recommended for handling chlorinated and aromatic solvents.[2][3][4][5] For incidental contact, disposable nitrile gloves are acceptable but must be replaced immediately upon contamination.[2] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing. | Must meet ANSI Z87.1 standards. |
| Body | Laboratory coat | A chemically resistant lab coat is required. |
| Respiratory | Air-purifying respirator | For handling the solid powder, a half- or full-facepiece respirator with a cartridge/canister approved for organic vapors and acid gases (e.g., chlorine) is necessary to prevent inhalation of dust.[6][7] |
Operational Plan: Step-by-Step Handling Procedures
Preparation of Stock Solutions
As this compound is a hydrophobic dye, careful preparation of stock solutions is crucial for experimental success and safety.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Pre-Handling:
-
Ensure all necessary PPE is worn correctly.
-
Work within a certified chemical fume hood.
-
Have a chemical spill kit readily accessible.
-
-
Weighing the Compound:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully weigh the desired amount of this compound solid. Avoid creating dust.
-
-
Dissolution:
-
Transfer the weighed solid to an appropriate volumetric flask.
-
Add a small amount of a suitable organic solvent to dissolve the solid. Based on the solubility of similar pyrene derivatives, solvents such as chloroform, toluene, or dimethyl sulfoxide (DMSO) are appropriate.
-
Gently swirl the flask to dissolve the compound completely. Sonication may be used to aid dissolution if necessary.
-
-
Dilution to Final Volume:
-
Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Storage:
-
Transfer the stock solution to a clearly labeled, sealed, and light-protected container (e.g., an amber vial).
-
Store the solution according to the manufacturer's recommendations, typically in a cool, dry, and dark place.
-
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.
Experimental Protocol: Small Solid Spill Cleanup
-
Immediate Response:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.
-
-
Containment:
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.[1]
-
-
Cleanup:
-
Carefully scoop the absorbent material and spilled chemical into a designated hazardous waste container.[1]
-
Avoid dry sweeping, which can generate dust.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a rinse with soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Post-Cleanup:
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated PPE, weighing paper, and spill cleanup materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and rinsates from decontamination, in a separate, clearly labeled, and sealed hazardous waste container. The container must be compatible with the organic solvents used.
Decontamination of Laboratory Equipment
Experimental Protocol: Equipment Decontamination
-
Initial Rinse:
-
Rinse all glassware and equipment that came into contact with the chemical with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue.
-
Collect this initial rinsate as hazardous liquid waste.
-
-
Washing:
-
Wash the rinsed equipment with laboratory detergent and warm water.
-
Use brushes to scrub all surfaces thoroughly.
-
-
Final Rinse:
-
Rinse the equipment with deionized water.
-
Allow the equipment to air dry completely before storage or reuse.
-
Final Disposal
-
All hazardous waste containers must be properly labeled with the contents and associated hazards.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations for chlorinated aromatic compounds.
Workflow and Logical Relationships
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
